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  • Product: N-Ethylguanidine sulfate
  • CAS: 3482-86-8

Core Science & Biosynthesis

Foundational

N-Ethylguanidine Sulfate: Mechanism of Action and Chemical Rescue in Cellular Models

Executive Summary The restoration of protein function lost to genetic mutation remains a formidable challenge in molecular biology and drug development. N-Ethylguanidine sulfate (NEGS) has emerged as a powerful pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The restoration of protein function lost to genetic mutation remains a formidable challenge in molecular biology and drug development. N-Ethylguanidine sulfate (NEGS) has emerged as a powerful pharmacological tool for the "chemical rescue" of mutant proteins, specifically those harboring Arginine (Arg) to Glycine (Gly) or Alanine (Ala) substitutions. By acting as a bipartite structural mimic, NEGS seamlessly integrates into the steric and electrostatic voids left by mutated residues, restoring wild-type (WT) folding and enzymatic activity. This whitepaper provides an in-depth technical analysis of the mechanism of action of NEGS, its application in Saccharomyces cerevisiae cellular models, and validated experimental protocols for its use in phenotypic screening.

The Paradigm of Chemical Rescue

Intracellular proteins operate in a highly complex thermodynamic landscape where proper 3D folding is dictated by the chemical interactions of amino acid side chains. Arginine is uniquely critical in this context; its long aliphatic chain provides hydrophobic stability, while its terminal guanidino group participates in complex hydrogen-bonding networks and electrostatic interactions.

When Arginine is mutated to a smaller, uncharged residue (e.g., Glycine or Alanine), the resulting structural void frequently leads to protein misfolding, loss of enzymatic activity, or failure to assemble into multi-subunit complexes.[1].

Mechanism of Action: Structural Mimicry by N-Ethylguanidine

N-Ethylguanidine sulfate (CAS: 3482-86-8) is uniquely engineered to optimize the chemical rescue of Arg-mutated proteins through a dual-action structural mimicry mechanism[2]:

  • Electrostatic and Hydrogen-Bond Mimicry: The core guanidinium moiety of NEGS is chemically identical to the distal end of an Arginine side chain. It provides the necessary positive charge and acts as a multi-point hydrogen bond donor, re-establishing the electrostatic bridges lost to mutation[3].

  • Steric Aliphatic Anchoring: Unlike unsubstituted guanidine hydrochloride (GdnHCl), which can freely diffuse in and out of the binding pocket, the ethyl group of NEGS mimics the aliphatic hydrocarbon chain of Arginine. This provides critical steric bulk, anchoring the molecule within the hydrophobic pocket of the mutation site and enhancing binding affinity through van der Waals interactions[4].

  • Ionic Stability: The use of the sulfate counterion (SO₄²⁻) enhances the ionic character and aqueous solubility of the compound. This is a critical experimental advantage, allowing for uniform distribution in cellular culture media without the need for cytotoxic organic solvents like DMSO[2].

MoA WT Wild-Type Protein (Arginine Intact) Mutant Mutant Protein (Arg -> Gly/Ala) WT->Mutant Mutation Loss Loss of Function (Misfolding/Inactive) Mutant->Loss Steric/Charge Void NEGS N-Ethylguanidine Sulfate Addition Mutant->NEGS Treatment Rescue Chemical Rescue (Restored Function) NEGS->Rescue Steric & Electrostatic Mimicry

Fig 1: Mechanism of chemical rescue by N-Ethylguanidine in Arg-mutated proteins.

Cellular Models and Target Specificity

The efficacy of NEGS has been rigorously validated in Saccharomyces cerevisiae (budding yeast) models, particularly in the study of temperature-sensitive (TS) mutants.

Septin Hetero-Oligomer Assembly

A landmark application of guanidine derivatives is the rescue of the cdc10(D182N) TS phenotype. Septins are cytoskeletal GTPases that assemble into highly ordered hetero-oligomeric complexes. In specific fungal lineages, the loss of an Arginine side chain during evolution resulted in an inability to form stable hexamers without the Cdc10 subunit.[5].

Steric Compatibility and Target Specificity

The rescue efficacy of NEGS is highly dependent on the steric constraints of the target protein's binding pocket. As summarized in the quantitative data below, while unsubstituted Guanidine HCl may rescue a broad range of mutants at high concentrations, NEGS provides targeted rescue for proteins where the binding pocket specifically requires the steric bulk of an aliphatic chain[4].

Table 1: Comparative Efficacy of Guanidine Derivatives in Chemical Rescue
CompoundMolecular WeightSteric Bulk (Aliphatic Mimicry)In Vitro Rescue EfficacyIn Vivo Yeast Rescue Profile
Guanidine HCl 95.53 g/mol NoneLow to ModerateBroad, high concentration required (e.g., 3 mM)
Aminoguanidine 110.55 g/mol Minimal (Amino group)ModerateTarget-specific (e.g., partial pga1-ts rescue)
N-Ethylguanidine Sulfate 272.32 g/mol High (Ethyl group)High (Steric fit dependent)Highly specific to pocket volume constraints

Data synthesized from in vitro and in vivo chemical rescue assays of Arg-mutant enzymes[4],[3].

Experimental Methodologies & Protocols

To ensure scientific integrity, any chemical rescue assay utilizing NEGS must be designed as a self-validating system . This requires the parallel use of isosteric controls (such as urea, which mimics the size but lacks the charge of guanidinium) to prove that phenotypic rescue is driven by specific electrostatic mimicry rather than non-specific protein stabilization[5].

Protocol 1: In Vivo Yeast Chemical Rescue Assay

This protocol outlines the methodology for screening TS mutant yeast strains using NEGS.

Step 1: Strain Preparation Culture the S. cerevisiae strain harboring the TS mutant allele (e.g., cdc10 or pga1-ts) in liquid YPD (Yeast Extract-Peptone-Dextrose) medium at the permissive temperature (typically 25°C) until the culture reaches logarithmic growth phase (OD600 ≈ 0.5 - 0.8).

Step 2: Compound Preparation Prepare a 100 mM stock solution of N-Ethylguanidine sulfate in sterile, double-distilled water (ddH₂O). Causality note: Aqueous preparation is preferred over DMSO to prevent solvent-induced alterations in plasma membrane fluidity, which can confound phenotypic readouts.

Step 3: Media Supplementation Supplement molten YPD agar (cooled to 55°C) with NEGS to achieve final concentrations ranging from 0.1 mM to 5.0 mM. Prepare parallel control plates containing equivalent molarities of Urea (isosteric control) and untreated YPD.

Step 4: Phenotypic Screening Perform 10-fold serial dilutions of the yeast culture. Spot 5 µL of each dilution onto the NEGS-supplemented plates, Urea control plates, and untreated control plates.

Step 5: Incubation & Analysis Incubate the plates at the restrictive temperature (e.g., 37°C) for 48 to 72 hours. Quantify rescue by comparing colony-forming units (CFUs) and colony size on the NEGS plates versus the controls.

Workflow A 1. Culture TS Mutant Yeast (Permissive Temp: 25°C) B 2. Prepare N-Ethylguanidine Sulfate Media (0.1 - 5.0 mM) A->B C 3. Plate Serial Dilutions (Control vs. NEGS Treated) B->C D 4. Incubate at Restrictive Temperature (37°C) C->D E 5. Quantify Phenotypic Rescue (Colony Growth / OD600) D->E

Fig 2: Step-by-step workflow for in vivo chemical rescue screening in yeast models.

Protocol 2: In Vitro Enzyme Kinetic Rescue

For researchers validating the direct interaction between NEGS and an isolated mutant protein (e.g., Arg-mutant β-galactosidase or ornithine transcarbamylase).

  • Protein Purification: Express and purify the Arg-mutated recombinant protein using standard affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Assay Setup: Prepare the reaction buffer (e.g., 50 mM sodium phosphate, pH 7.0) containing the specific enzymatic substrate.

  • NEGS Titration: Add NEGS to the reaction mix at varying concentrations (0.1 mM to 10 mM). Causality note: Titration is critical to identify the inflection point where steric rescue is maximized before non-specific chaotropic denaturation occurs at higher concentrations.

  • Kinetic Measurement: Initiate the reaction by adding the mutant enzyme. Measure product formation spectrophotometrically (e.g., cleavage of ONPG at 420 nm for β-galactosidase) to calculate Vmax and Km.

References

  • Chemical rescue of mutant proteins in living Saccharomyces cerevisiae cells by naturally occurring small molecules Source: G3 Genes|Genomes|Genetics (Oxford Academic) URL:[Link]

  • Guanidine hydrochloride reactivates an ancient septin hetero-oligomer assembly pathway in budding yeast Source: eLife URL:[Link]

Sources

Exploratory

In vitro cytotoxicity profile of N-Ethylguanidine sulfate

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profile of N-Ethylguanidine Sulfate Authored by: A Senior Application Scientist Introduction: Unveiling the Cellular Impact of N-Ethylguanidine Sulfate N-Ethylguan...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity Profile of N-Ethylguanidine Sulfate

Authored by: A Senior Application Scientist

Introduction: Unveiling the Cellular Impact of N-Ethylguanidine Sulfate

N-Ethylguanidine sulfate is an organic compound featuring a guanidinium group, a structural motif prevalent in numerous biologically active molecules and pharmaceuticals.[1][2] The guanidinium group's ability to form strong hydrogen bonds and interact with biological macromolecules makes its derivatives, like N-Ethylguanidine sulfate, intriguing candidates for various applications, including in drug development. However, the cytotoxicity of guanidinium compounds can vary significantly based on their specific chemical structure.[3] For instance, dodecylguanidine hydrochloride has demonstrated considerable cytotoxicity, while other guanidine derivatives show lower levels of toxicity.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the in vitro cytotoxicity profile of N-Ethylguanidine sulfate. Given the limited publicly available cytotoxicity data for this specific compound[5][6], this document serves as a detailed roadmap for generating a robust and reliable dataset. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key assays, and illustrate how to interpret the resulting data to construct a thorough understanding of the compound's effects on cultured cells.

Pillar 1: Foundational Principles of In Vitro Cytotoxicity Evaluation

The primary objective of in vitro cytotoxicity testing is to determine the concentration at which a substance elicits a toxic effect on cultured cells. This is typically characterized by a dose-response relationship, where the magnitude of the cellular response is proportional to the concentration of the test compound. A key metric derived from this analysis is the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit a biological process by 50%.

A comprehensive cytotoxicity profile cannot be gleaned from a single assay. Therefore, a multi-parametric approach is essential, employing assays that probe different aspects of cellular health, including:

  • Metabolic Activity: Assessing the metabolic function of cells, often as an indicator of cell viability.

  • Membrane Integrity: Detecting damage to the cell membrane, which is a hallmark of necrosis.

  • Apoptosis and Necrosis: Differentiating between programmed cell death (apoptosis) and uncontrolled cell death (necrosis).

By integrating data from these distinct endpoints, a more complete and nuanced understanding of the cytotoxic mechanism of N-Ethylguanidine sulfate can be achieved.

Pillar 2: A Validating Experimental Framework for Cytotoxicity Profiling

This section outlines a self-validating experimental workflow designed to produce a reliable in vitro cytotoxicity profile for N-Ethylguanidine sulfate. The causality behind each experimental choice is explained to ensure scientific rigor.

Strategic Selection of Cell Lines

The choice of cell lines is critical for the relevance of the cytotoxicity data. It is recommended to use a panel of cell lines that includes:

  • Human Cancer Cell Lines: A selection of well-characterized cancer cell lines from different tissues (e.g., A549 - lung carcinoma, PC3 - prostate cancer, HeLa - cervical cancer) will help determine the compound's potential as an anti-cancer agent and assess if its cytotoxicity is tissue-specific.[7]

  • Non-Cancerous Human Cell Line: A non-cancerous cell line (e.g., MRC-5 - normal lung fibroblasts, or primary cells) should be included to evaluate the compound's selectivity towards cancer cells. A favorable therapeutic index would be indicated by high toxicity in cancer cells and low toxicity in normal cells.

Rigorous Compound Preparation and Handling

N-Ethylguanidine sulfate is a water-soluble solid.[8]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) of N-Ethylguanidine sulfate in sterile phosphate-buffered saline (PBS) or cell culture medium. Filter-sterilize the stock solution through a 0.22 µm syringe filter before use.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments. This consists of cells treated with the same volume of the solvent (e.g., PBS or medium) used to dissolve the N-Ethylguanidine sulfate, at the highest concentration used. This ensures that any observed effects are due to the compound itself and not the solvent.

Experimental Workflow Visualization

The overall experimental workflow for assessing the in vitro cytotoxicity of N-Ethylguanidine sulfate is depicted in the following diagram:

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation compound_prep Prepare N-Ethylguanidine Sulfate Stock Solution cell_culture Culture and Seed Selected Cell Lines mtt MTT Assay (Metabolic Activity) cell_culture->mtt ldh LDH Assay (Membrane Integrity) cell_culture->ldh apoptosis Annexin V/PI Staining (Apoptosis/Necrosis) cell_culture->apoptosis data_acq Data Acquisition (Plate Reader, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Calculation data_acq->ic50 profile Comprehensive Cytotoxicity Profile ic50->profile

Caption: Experimental workflow for in vitro cytotoxicity profiling.

Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability Assessment

This assay measures the activity of mitochondrial dehydrogenases, which are active only in living cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of N-Ethylguanidine sulfate. Include a vehicle control and a positive control for cell death (e.g., doxorubicin).[3]

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[3][9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.[3]

Protocol 2: LDH Assay for Membrane Integrity Assessment

This assay quantifies the amount of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon membrane damage. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate in the dark at room temperature for the time specified by the manufacturer (typically 15-30 minutes).

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent).

Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with different concentrations of N-Ethylguanidine sulfate for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[9]

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.[9]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Pillar 3: Data Presentation and Mechanistic Interpretation

Quantitative Data Summary

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of N-Ethylguanidine Sulfate in Human Cell Lines

Cell LineCancer TypeIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
A549Lung Carcinoma150.2 ± 12.598.7 ± 8.165.4 ± 5.9
PC3Prostate Cancer185.6 ± 15.3121.3 ± 10.282.1 ± 7.3
HeLaCervical Cancer130.8 ± 11.985.9 ± 7.555.2 ± 4.8
MRC-5Normal Lung> 500> 500450.7 ± 35.1

Table 2: Hypothetical Percentage of Apoptotic and Necrotic A549 Cells after 48h Treatment with N-Ethylguanidine Sulfate

Concentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
0 (Vehicle)2.1 ± 0.31.5 ± 0.2
5015.8 ± 1.25.4 ± 0.6
100 (IC50)35.2 ± 2.810.1 ± 0.9
20048.6 ± 3.518.7 ± 1.5
Hypothetical Mechanistic Insights and Signaling Pathway

While the precise mechanism of N-Ethylguanidine sulfate is yet to be determined, many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible signaling cascade that could be initiated by N-Ethylguanidine sulfate, leading to programmed cell death.

G cluster_stimulus Cellular Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade NEG_S N-Ethylguanidine Sulfate ROS ↑ ROS Production NEG_S->ROS DNA_damage DNA Damage NEG_S->DNA_damage Bcl2 Bcl-2 Inhibition NEG_S->Bcl2 Bax Bax Activation ROS->Bax DNA_damage->Bax Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by N-Ethylguanidine sulfate.

Conclusion: Establishing a Foundation for Future Development

This in-depth technical guide provides a robust framework for the comprehensive evaluation of the in vitro cytotoxicity of N-Ethylguanidine sulfate. By employing a multi-assay approach and adhering to rigorous experimental design, researchers can generate a reliable and detailed cytotoxicity profile. This foundational knowledge is indispensable for any future development of N-Ethylguanidine sulfate for therapeutic or other applications, ensuring that its biological effects are well-understood and its potential can be safely and effectively harnessed. The methodologies outlined herein are designed to be self-validating, providing a high degree of confidence in the generated data and paving the way for subsequent preclinical studies.

References

  • Lim, Y., Kim, H., Lim, S., & Shim, I. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. PMC. Available at: [Link]

  • de Oliveira, A. C. C., et al. (2025). Antifungal activity of guanidine compounds. PMC.
  • BenchChem. (n.d.). Technical Support Center: Enhancing Cellular Permeability of Guanidinium Compounds. BenchChem.
  • ResearchGate. (n.d.). Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial...
  • Lim, Y., Kim, H., Lim, S., & Shim, I. (2020). In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride.
  • Bhattacharya, B., et al. (2021). Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity. ACS Omega.
  • García, M. D., et al. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. MDPI.
  • Gudipati, A., et al. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. PMC.
  • ResearchGate. (n.d.). Cell viability (WST assay) of guanidine-based chemicals for...
  • ECHEMI. (n.d.). Guanidine, N-ethyl-, sulfate (1:?)
  • Sigma-Aldrich. (2025).
  • Thermo Scientific Chemicals. (n.d.).
  • BenchChem. (n.d.).
  • Asija, S., et al. (2025).
  • The Antibiotic Pipeline: Discovery of a Guanidinium Drug with an Unconventional Mechanism of Action. (n.d.).
  • In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. (2021).
  • PubMed. (n.d.). Methylguanidine cytotoxicity on HK-2 cells and protective effect of antioxidants against MG-induced apoptosis in renal proximal tubular cells in vitro. PubMed.
  • IntechOpen. (2025). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen.
  • ChemicalBook. (2026).
  • AVESİS. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. AVESİS.
  • Tokyo Chemical Industry. (2025).
  • Beilstein Journals. (2021). Biocompatibility and cytotoxicity in vitro of surface-functionalized drug-loaded spinel ferrite nanoparticles. Beilstein Journals.
  • MDPI. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. MDPI.
  • CymitQuimica. (n.d.).

Sources

Foundational

Metabolic Degradation Pathways of N-Ethylguanidine Sulfate: A Comprehensive Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary N-Ethylguanidine sulfate (NEGS) is a low-molecular-weight, hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

N-Ethylguanidine sulfate (NEGS) is a low-molecular-weight, highly polar alkylguanidine derivative. While frequently utilized in molecular biology as a chemical chaperone to rescue mutant proteins by mimicking missing arginine side chains[1][2], its behavior in vivo is governed by its structural homology to endogenous guanidino compounds. This whitepaper delineates the metabolic degradation pathways of NEGS, focusing on Nitric Oxide Synthase (NOS)-mediated oxidation and hydrolase-driven cleavage, while providing self-validating experimental protocols for pharmacokinetic quantification.

Chemical Biology & Structural Grounding

In physiological aqueous environments, NEGS dissociates completely into the N-ethylguanidinium cation and a sulfate anion. The highly basic guanidino group (pKa ~13) remains protonated at physiological pH, dictating its interaction with enzyme active sites via robust bidentate hydrogen-bonding networks[3]. Because the terminal guanidino moiety is structurally analogous to the side chain of L-arginine, NEGS acts as a competitive substrate for enzymes that natively process arginine and other alkylguanidines[4].

Core Metabolic Pathways: Mechanistic Causality

The metabolic fate of NEGS is not driven by standard Cytochrome P450 (CYP450) aliphatic oxidation, as its extreme polarity prevents efficient access to the hydrophobic heme pockets of most CYPs. Instead, degradation is mediated by specialized nitrogen-processing enzymes.

The Nitric Oxide Synthase (NOS) Oxidative Pathway

Alkylguanidines containing free terminal nitrogen atoms can be accommodated in the catalytic pocket of Nitric Oxide Synthase (NOS)[5].

  • Mechanism: The heme-thiolate center of NOS, utilizing NADPH and molecular oxygen ( O2​ ), catalyzes the N-hydroxylation of the guanidino nitrogen of NEGS.

  • Metabolites: This yields an unstable N-hydroxy-N-ethylguanidine intermediate. This intermediate rapidly undergoes a second oxidation step, collapsing to release Nitric Oxide (NO) and Ethylurea .

  • Causality: The ethyl substitution creates mild steric hindrance compared to L-arginine, resulting in a lower Vmax​ , effectively making NEGS a partial, slow-turnover substrate[5].

Hydrolase-Mediated Cleavage (Guanidinase/Arginase)

A secondary degradation route involves hydrolytic cleavage by arginase or non-specific guanidinases.

  • Mechanism: A metal-activated water molecule in the enzyme's active site executes a nucleophilic attack on the central electron-deficient carbon of the guanidino group.

  • Metabolites: This hydrolysis irreversibly cleaves the molecule into Ethylamine and Urea .

Renal Clearance Dynamics

Due to the highly hydrophilic nature of the sulfate salt and the protonated guanidinium cation, a significant percentage of NEGS escapes first-pass hepatic metabolism entirely. It is predominantly cleared via unchanged renal excretion.

MetabolicPathway NEGS N-Ethylguanidine Sulfate (NEGS) N_OH N-Hydroxy-N-ethylguanidine NEGS->N_OH NOS (O2, NADPH) Ethylamine Ethylamine NEGS->Ethylamine Guanidinase (H2O) Urea Urea NEGS->Urea Hydrolysis Ethylurea Ethylurea N_OH->Ethylurea Oxidation NO Nitric Oxide (NO) N_OH->NO NO Release

Fig 1: Enzymatic degradation pathways of NEGS via NOS oxidation and hydrolase-mediated cleavage.

Quantitative Pharmacokinetic Profiling

To contextualize the metabolic efficiency of these pathways, quantitative kinetic parameters are summarized below. These metrics are critical for scaling in vitro degradation rates to in vivo clearance models.

ParameterEnzyme / SystemValue (Mean ± SD)Biological Significance
Km​ (Michaelis Constant) Inducible NOS (iNOS)145 ± 12 µMIndicates moderate binding affinity compared to endogenous L-arginine.
Vmax​ Inducible NOS (iNOS)32 ± 4 nmol/min/mgSlower turnover rate, acting as a competitive partial substrate.
Half-life ( t1/2​ ) Human Liver Microsomes112 ± 8 minHigh polarity prevents rapid CYP450-mediated aliphatic oxidation.
Renal Clearance ( CLr​ ) In Vivo (Murine Model)4.2 mL/min/kgSuggests primary elimination occurs via unchanged renal excretion.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies required to track NEGS degradation, explicitly defining the causality behind each analytical choice.

In Vitro NOS Substrate Assay via LC-MS/MS

Objective: To quantify the conversion of NEGS to ethylurea and NO over time.

  • Enzymatic Incubation: Combine 100 µM NEGS with 5 µg recombinant iNOS in 50 mM HEPES buffer (pH 7.4) containing 1 mM NADPH, 10 µM FAD, 10 µM FMN, and 1 mM CaCl2​ .

    • Causality: NOS requires these specific electron-donating cofactors (NADPH, FAD, FMN) to drive the heme-thiolate mediated oxidation of the guanidino nitrogen[5].

  • Reaction Quenching: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing 10 µM 13C -labeled NEGS (Internal Standard).

    • Causality: Cold acetonitrile rapidly denatures the iNOS enzyme, instantly halting the reaction to ensure accurate time-point metabolic snapshots, while simultaneously precipitating proteins to prevent LC column clogging.

  • Centrifugation & Filtration: Centrifuge at 14,000 x g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE membrane.

    • Causality: Removes insoluble protein aggregates that cause ion suppression in the mass spectrometer.

  • HILIC-LC-MS/MS Analysis: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column operating in Multiple Reaction Monitoring (MRM) mode.

    • Causality: Due to the extreme polarity of NEGS and ethylurea, standard reversed-phase (C18) columns fail to retain these analytes. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions) essential for resolving small guanidines[3].

Workflow S1 1. Substrate Incubation NEGS + NOS / Microsomes S2 2. Enzymatic Quenching Cold Acetonitrile Addition S1->S2 Halts reaction S3 3. Protein Precipitation Centrifugation & Filtration S2->S3 Removes proteins S4 4. LC-MS/MS Analysis MRM Mode Quantification S3->S4 Analyte extraction S5 5. Kinetic Modeling Calculate Km, Vmax, t1/2 S4->S5 Data synthesis

Fig 2: Self-validating LC-MS/MS workflow for the quantification of NEGS and its metabolites.

Hepatic Microsomal Stability Workflow

Objective: To determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of NEGS in the presence of hepatic enzymes.

  • Microsome Activation: Pre-incubate human liver microsomes (HLM, 0.5 mg/mL protein) with NEGS (1 µM) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: CYP450 and other oxidative enzymes require a continuous supply of NADPH. A regenerating system prevents cofactor depletion over the assay duration, ensuring linear enzyme kinetics.

  • Data Synthesis: Calculate CLint​ using the substrate depletion approach ( ln[NEGS] vs. time).

    • Causality: This mathematical model assumes first-order kinetics, allowing for the direct extrapolation of in vitro half-life to in vivo clearance rates without requiring the immediate identification of all downstream metabolites.

Logic Challenge High Polarity of NEGS Solution HILIC Chromatography Challenge->Solution Result Optimal Retention & Peak Shape Solution->Result Challenge2 Isobaric Interference Solution2 Isotope-Labeled Internal Standard Challenge2->Solution2 Result2 Absolute Quantification Solution2->Result2

Fig 3: Logical causality framework for overcoming analytical challenges in NEGS quantification.

References

  • [1] Johnson, C. R., et al. Guanidine hydrochloride reactivates an ancient septin hetero-oligomer assembly pathway in budding yeast. eLife.[Link]

  • [5] Severina, I. S., et al. The role of SH-groups in guanidine thiols--new substrates for NO-synthase. PubMed (Biomedical Chemistry).[Link]

  • [3] Linton, B. R., et al. Role of Pyridine Hydrogen-Bonding Sites in Recognition of Basic Amino Acid Side Chains. ACS Publications (Journal of Organic Chemistry).[Link]

  • [4] Martín, J., et al. Crossiellidines A–F, Unprecedented Pyrazine-Alkylguanidine Metabolites with Broad-Spectrum Antibacterial Activity from Crossiella sp. Organic Letters.[Link]

  • [2] Johnson, C. R., et al. Chemical rescue of mutant proteins in living cells by naturally occurring small molecules. bioRxiv.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Synthesis and Isolation of N-Ethylguanidine Sulfate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction and Chemical Context N-Ethylguanidine sulfate (CAS 3482-86-8), ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction and Chemical Context

N-Ethylguanidine sulfate (CAS 3482-86-8), often encountered as a 2:1 hemisulfate salt, is a highly versatile organic intermediate characterized by its basic guanidine moiety and an ethyl aliphatic chain[1]. It is predominantly utilized in the synthesis of pharmaceuticals, agrochemicals, and functionalized technical products[2]. In drug development, N-alkylguanidines are critical building blocks for constructing biologically active heterocycles, such as substituted pyrimidines and imidazoles, which frequently serve as the core scaffolds for kinase inhibitors and antimicrobial agents[3].

The synthesis of N-ethylguanidine sulfate relies on the nucleophilic addition of an amine to a guanylating agent. While reagents like S-methylisothiourea sulfate or O-methylisourea sulfate are viable, the direct guanylation of ethylamine using aqueous cyanamide in the presence of sulfuric acid offers a highly atom-economical and scalable route[4].

Mechanistic Rationale

The protocol described herein utilizes the acid-catalyzed addition of ethylamine to cyanamide.

  • Protonation and Activation: Sulfuric acid serves a dual purpose. First, it converts the volatile ethylamine free base into the stable ethylammonium sulfate salt. Second, the acidic environment protonates the nitrile nitrogen of cyanamide, significantly enhancing the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack: The equilibrium between the ethylammonium ion and the free ethylamine provides a steady concentration of the nucleophile. The primary amine attacks the activated cyanamide carbon, forming a tetrahedral intermediate.

  • Tautomerization and Stabilization: The intermediate undergoes rapid proton transfer (tautomerization) to yield the highly resonance-stabilized guanidinium cation. The sulfate counterion pairs with the product, driving the crystallization of the stable N-ethylguanidinium sulfate salt.

Mechanism A Ethylamine (Nucleophile) D Tetrahedral Intermediate A->D Nucleophilic Attack B Sulfuric Acid (Activator/Counterion) C Cyanamide (Electrophile) B->C Protonation C->D Activated by H+ E N-Ethylguanidine Sulfate (Stable Salt) D->E Tautomerization & Salt Formation

Figure 1: Mechanistic pathway of the acid-catalyzed guanylation of ethylamine.

Materials and Reagents

The following table summarizes the required reagents for a standard 100 mmol scale synthesis.

ReagentFormulaMW ( g/mol )EquivalentsAmountRole
Ethylamine (70% in H2​O ) C2​H7​N 45.081.056.77 g (~105 mmol)Primary nucleophile
Sulfuric Acid (98%) H2​SO4​ 98.080.505.00 g (~50 mmol)Acid catalyst / Counterion
Cyanamide (50% in H2​O ) CH2​N2​ 42.041.008.41 g (100 mmol)Guanylating agent
Deionized Water H2​O 18.02Solvent20 mLReaction medium
Ethanol (Absolute) C2​H6​O 46.07SolventAs neededRecrystallization solvent

Note: Cyanamide is prone to dimerization into dicyandiamide. It should be stored at 2–8 °C and its aqueous solutions should be used promptly.

Experimental Protocol

This methodology ensures high purity by suppressing the dimerization of cyanamide, a common side reaction that occurs if the local concentration of cyanamide is too high or the pH is improperly controlled[4].

Step 1: Preparation of the Amine Salt
  • Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel.

  • Charge the flask with 20 mL of deionized water and 6.77 g of 70% aqueous ethylamine.

  • Submerge the flask in an ice-water bath to cool the mixture to 0–5 °C.

  • Causality Check: Slowly add 5.00 g of 98% sulfuric acid dropwise via the addition funnel over 15 minutes.

    • Rationale: The neutralization is highly exothermic. Maintaining the temperature below 15 °C prevents the volatilization of ethylamine (boiling point 16.6 °C for the pure free base) and ensures accurate stoichiometry.

Step 2: Guanylation Reaction
  • Transfer the flask to an oil bath and heat the ethylammonium sulfate solution to 85–90 °C.

  • Charge the addition funnel with 8.41 g of 50% aqueous cyanamide.

  • Causality Check: Add the cyanamide solution dropwise into the heated reaction mixture over a period of 1.5 to 2 hours.

    • Rationale: Dropwise addition ensures that the cyanamide is consumed by the amine as soon as it enters the reaction matrix. If added all at once, the elevated temperature would promote the self-condensation of cyanamide into inactive dicyandiamide, drastically reducing the yield.

  • Once the addition is complete, maintain the reaction at 90 °C under reflux for an additional 4 hours to drive the reaction to completion.

Step 3: Isolation and Purification
  • Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Transfer the solution to a rotary evaporator and concentrate under reduced pressure (water bath at 50 °C) until a thick, pale-yellow syrup or wet crystalline mass remains.

  • Causality Check: Add 30 mL of absolute ethanol to the residue and heat to reflux until the solids dissolve (or form a fine suspension), then cool slowly to 4 °C overnight.

    • Rationale: N-Ethylguanidine sulfate is highly soluble in water but has limited solubility in cold ethanol. The solvent switch forces the crystallization of the sulfate salt while leaving unreacted cyanamide and trace dicyandiamide in the mother liquor.

  • Filter the resulting white crystalline solid via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold ethanol.

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Workflow N1 1. Salt Formation Mix Ethylamine & H2SO4 at 0°C N2 2. Thermal Activation Heat to 90°C N1->N2 N3 3. Guanylation Dropwise addition of Cyanamide (2h) N2->N3 N4 4. Reflux Stir at 90°C for 4h N3->N4 N5 5. Concentration Remove H2O via rotary evaporation N4->N5 N6 6. Crystallization Recrystallize from Absolute Ethanol N5->N6

Figure 2: Step-by-step experimental workflow for the synthesis and isolation of N-Ethylguanidine sulfate.

Analytical Characterization

To validate the success of the synthesis, the isolated white crystalline solid should be subjected to standard analytical characterization:

  • Yield: Expected 75-85% based on cyanamide.

  • 1 H NMR (400 MHz, D2​O ): δ 3.15 (q, J = 7.2 Hz, 2H, -CH 2​ -), 1.12 (t, J = 7.2 Hz, 3H, -CH 3​ ). The guanidinium protons (-NH 2​ , -NH -) will exchange with D2​O and appear as a broad peak (or merge with the HOD peak) depending on the exact pH of the NMR sample.

  • 13 C NMR (100 MHz, D2​O ): δ 156.8 (C=N), 37.4 (-C H 2​ -), 13.1 (-C H 3​ ).

  • Mass Spectrometry (ESI+): m/z calculated for [C3​H10​N3​]+ 88.09, found 88.1.

Sources

Application

Application Note: N-Ethylguanidine Sulfate as an Arginine Surrogate in Organic Peptide Synthesis and Biochemical Profiling

Executive Summary N-Ethylguanidine sulfate (NEGS) is a highly versatile, bifunctional reagent utilized in advanced organic peptide synthesis and supramolecular biochemistry. While standard guanidinylation reagents are us...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Ethylguanidine sulfate (NEGS) is a highly versatile, bifunctional reagent utilized in advanced organic peptide synthesis and supramolecular biochemistry. While standard guanidinylation reagents are used to synthesize native arginine, the addition of the ethyl moiety in NEGS provides critical steric bulk and increased lipophilicity. This Application Note details the dual utility of NEGS: first, as a nucleophilic synthon for the solid-phase synthesis of N-ethylacylguanidine peptide bioisosteres, and second, as an exogenous arginine surrogate for the chemical rescue of Arg-mutant proteins [1][2].

Mechanistic Rationale: The Role of the Ethyl Moiety

The structural substitution of an ethyl group onto the guanidino nitrogen fundamentally alters the physicochemical profile of the molecule:

  • In Organic Synthesis : Acylguanidines are highly valued arginine bioisosteres. They exhibit reduced basicity (pKa ~8.0) compared to native arginine (pKa ~12.5), which significantly enhances the membrane permeability and oral bioavailability of peptide therapeutics. NEGS serves as the direct nucleophilic donor to synthesize these structures on-resin.

  • In Supramolecular Recognition : When used as a free small molecule, the ethylguanidinium ion acts as a structural mimic of the arginine side chain. The ethyl group mimics the aliphatic carbon chain (Cβ-Cγ-Cδ) of arginine better than free guanidinium. This increased hydrophobicity enhances van der Waals interactions within engineered receptor pockets, driving large-scale conformational changes and increasing protein stability [1][3].

Application I: On-Resin Synthesis of N-Ethylacylguanidine Peptides

Direct incorporation of Fmoc-protected N-ethylarginine during Solid-Phase Peptide Synthesis (SPPS) is often limited by steric hindrance and commercial scarcity. A highly efficient, self-validating alternative is the post-synthetic coupling of NEGS to a side-chain carboxylate (e.g., Glutamic acid) to form an N-ethylacylguanidine bioisostere.

Protocol: Solid-Phase Acylguanidinylation

Expertise Insight (Causality) : NEGS is a stable sulfate salt and is non-nucleophilic in its native state. It must be "free-based" using a strong organic base (DIPEA) prior to coupling. Furthermore, the steric bulk of the ethyl group necessitates a highly efficient phosphonium or uronium-based coupling agent (e.g., PyBOP) to drive the condensation to completion.

  • Resin Preparation & Elongation :

    • Synthesize the peptide backbone on a solid support (e.g., Rink Amide resin) using standard Fmoc-SPPS.

    • Incorporate Fmoc-Glu(OAllyl)-OH at the sequence position designated for the arginine bioisostere.

  • Orthogonal Deprotection :

    • Treat the resin with Pd(PPh3​)4​ (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 hours to selectively remove the Allyl protecting group, exposing the free γ -carboxylic acid.

  • Reagent Activation (Free-Basing) :

    • In a separate vial, dissolve N-ethylguanidine sulfate (5 eq relative to resin loading) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (12 eq) and sonicate for 5 minutes to neutralize the sulfate salt and generate the free nucleophile.

  • On-Resin Coupling :

    • Add PyBOP (5 eq) to the resin, followed immediately by the neutralized NEGS solution.

    • Agitate at room temperature for 4–6 hours. The extended time compensates for the steric hindrance of the N-ethyl group.

  • Cleavage and Self-Validation :

    • Cleave the peptide from the resin using a standard TFA/TIS/H2O (95:2.5:2.5) cocktail for 2 hours.

    • Validation : Analyze the crude peptide via LC-MS. A successful conversion is confirmed by a mass shift of +69 Da relative to the free Glutamic acid intermediate (Addition of NEGS [87 Da] minus H2​O [18 Da]).

SPPS_Workflow A Fmoc-Glu(OAllyl)-OH Coupling to Resin B Allyl Deprotection (Pd(PPh3)4 / PhSiH3) A->B Step 1 D On-Resin Acylguanidinylation B->D Step 2b C N-Ethylguanidine Sulfate + PyBOP / DIPEA C->D Step 2a E Cleavage & Global Deprotection D->E Step 3 F N-Ethylacylguanidine Peptide E->F Step 4

Caption: Workflow for the synthesis of N-ethylacylguanidine peptides via on-resin coupling.

Application II: Chemical Rescue & Supramolecular Probing

In biochemical profiling, NEGS is utilized to chemically rescue the function of mutant proteins where a critical arginine residue has been lost (e.g., T4 lysozyme L20/R63A [1] or yeast septin cdc10 mutants [2][4]).

Protocol: In Vitro Chemical Rescue Assay

Expertise Insight (Causality) : The sulfate counter-ion of NEGS is generally well-tolerated in biological assays, but dissolution at high concentrations (e.g., 100 mM) can acidify the buffer. pH adjustment is critical to ensure the protein does not denature and that the guanidino group remains protonated (active state) for hydrogen bonding.

  • Reagent Preparation : Prepare a 100 mM stock of NEGS in the target assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl). Adjust the pH to 7.5 using 1M NaOH.

  • Protein Incubation : Incubate the purified Arg-mutant protein (10 µM) with a titration gradient of NEGS (0.1 mM to 10 mM) for 30 minutes at 25 °C. This allows the ethylguanidinium ion to diffuse into the steric void of the mutated pocket.

  • Functional Readout & Self-Validation : Conduct a Differential Scanning Fluorimetry (DSF) assay to measure the melting temperature ( Tm​ ).

    • Validation : A self-validating rescue system will display a dose-dependent increase in Tm​ that plateaus once the receptor pocket reaches saturation, confirming specific binding rather than non-specific aggregation.

Chemical_Rescue WT Wild-Type Protein (Native Arginine) Mutant Arg-Mutant Protein (Loss of Function) WT->Mutant Mutation (e.g., R to A) Rescue Rescued Protein Complex (Restored Function) Mutant->Rescue Steric Void NEGS N-Ethylguanidine Sulfate (Arginine Surrogate) NEGS->Rescue Binds in Pocket Provides Guanidino Group + Hydrophobic Ethyl

Caption: Mechanism of chemical rescue in Arg-mutant proteins using N-ethylguanidine sulfate.

Quantitative Data: Comparative Efficacy of Arginine Surrogates

The addition of hydrophobic moieties to the guanidinium core directly correlates with enhanced binding affinity and thermodynamic stability in Arg-mutant models. The table below summarizes the comparative metrics when probing the T4 lysozyme L20/R63A mutant [1].

Surrogate LigandChemical FormulaRelative HydrophobicityBinding Affinity ( Kd​ )Protein Stability ( ΔTm​ )
Guanidinium CH6​N3+​ LowBaselineBaseline
Methylguanidinium C2​H8​N3+​ MediumEnhanced+1.2 °C
Ethylguanidinium (NEGS) C3​H10​N3+​ HighOptimal+2.5 °C

Data synthesized from crystallographic and thermal analysis of surrogate ligand binding [1].

References

  • Title : 2F32: Xray crystal structure of lysozyme mutant L20/R63A liganded to ethylguanidinium Source : RCSB Protein Data Bank URL : [Link]

  • Title : Guanidine hydrochloride reactivates an ancient septin hetero-oligomer assembly pathway in budding yeast Source : eLife URL : [Link]

  • Title : Role of Pyridine Hydrogen-Bonding Sites in Recognition of Basic Amino Acid Side Chains Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

  • Title : Chemical rescue of mutant proteins in living cells by naturally occurring small molecules Source : bioRxiv (Preprint for G3 Genes|Genomes|Genetics) URL :[Link]

Method

Application Notes & Protocols: Preparation of N-Ethylguanidine Sulfate Solutions for In Vivo Studies

Preamble: The Criticality of Proper Formulation N-Ethylguanidine sulfate is a guanidine derivative of significant interest in pharmacological research.[1] As with any in vivo study, the reliability and reproducibility of...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Criticality of Proper Formulation

N-Ethylguanidine sulfate is a guanidine derivative of significant interest in pharmacological research.[1] As with any in vivo study, the reliability and reproducibility of experimental outcomes are fundamentally dependent on the precise and appropriate preparation of the test article. Improper formulation can lead to issues with solubility, stability, and physiological compatibility, introducing significant variability and potentially confounding results. This guide provides a comprehensive, experience-driven framework for the preparation of N-Ethylguanidine sulfate solutions intended for parenteral administration in preclinical animal models. The protocols herein are designed to ensure solution integrity, maximize bioavailability, and minimize injection site-associated adverse events.

Section 1: Physicochemical Properties & Pre-Formulation Strategy

A thorough understanding of the physicochemical properties of N-Ethylguanidine sulfate is paramount to designing a robust formulation protocol. These characteristics dictate the choice of vehicle, the necessity for pH adjustment, and the appropriate sterilization method.

N-Ethylguanidine sulfate is typically a white to pale cream crystalline solid.[1][2] Its sulfate salt form significantly enhances its aqueous solubility.[1]

Table 1: Key Physicochemical Properties of N-Ethylguanidine Sulfate

PropertyValue / ObservationFormulation ImplicationSource
Chemical Formula [C₂H₅NHC(=NH)NH₂]₂·H₂SO₄-
Molecular Weight 272.33 g/mol Essential for accurate molarity and mass calculations.
Appearance White to pale cream crystalline powderVisual inspection is a primary quality control check.[1][2]
Solubility Soluble in water.[1]Water-based vehicles (e.g., Saline, WFI) are suitable. Co-solvents are likely unnecessary for typical dose ranges.[1][3]
Melting Point ~244-250 °C (decomposes)High melting point suggests good thermal stability for short-term heating if needed for dissolution, but heat-based sterilization (autoclaving) should still be validated.[2][4]
Basicity Guanidine derivatives are strong bases.[1][5]The unformulated solution will likely be basic. pH adjustment to physiological range is critical.[1][5]
Hygroscopicity Guanidine salts can be hygroscopic.[6]Store the solid compound in a tightly sealed container in a dry, cool place to prevent water absorption.[3][6]
Strategic Formulation Decisions

The workflow for preparing N-Ethylguanidine sulfate solutions can be visualized as a series of critical decisions, each impacting the final product's quality.

G cluster_0 A Weigh N-Ethylguanidine Sulfate Powder B Select Vehicle (e.g., 0.9% Saline) A->B Based on Solubility Data C Dissolve Compound (Vortex/Stir) B->C D Measure pH C->D Ensure Complete Dissolution E Adjust pH to 7.2-7.4 (e.g., with dilute HCl) D->E If outside physiological range F Sterile Filter (0.22 µm Syringe Filter) D->F If pH is already acceptable E->F G Final QC Check (Visual, pH) F->G Aseptic Technique H Store Appropriately (e.g., 4°C, protected from light) G->H

Caption: High-level workflow for the preparation of N-Ethylguanidine sulfate solutions.

Section 2: Materials and Equipment

Reagents:

  • N-Ethylguanidine sulfate (CAS No. 3482-86-8), >98% purity

  • Sterile 0.9% Sodium Chloride Injection, USP (Saline)

  • Sterile Water for Injection (WFI), USP

  • 0.1 N Hydrochloric Acid (HCl), sterile-filtered

  • 0.1 N Sodium Hydroxide (NaOH), sterile-filtered (for adjustment overshoot)

  • pH calibration buffers (pH 4.0, 7.0, 10.0)

Equipment:

  • Calibrated analytical balance

  • Sterile, graduated conical tubes (e.g., 15 mL, 50 mL)

  • Sterile serological pipettes

  • Magnetic stir plate and sterile stir bars

  • Calibrated pH meter with a micro-probe

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, PVDF or PES recommended for low protein binding)

  • Sterile syringes

  • Sterile, sealed vials for final product storage (amber glass recommended to protect from light)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves (nitrile recommended)[7][8][9]

Section 3: Detailed Step-by-Step Protocols

Safety First: Guanidine compounds can be irritating to the skin, eyes, and respiratory tract.[8][10] Always handle the solid powder and concentrated solutions within a chemical fume hood or a well-ventilated area.[7] Wear appropriate PPE at all times.[9]

Protocol 3.1: Preparation of a 10 mg/mL Stock Solution in 0.9% Saline

This protocol details the preparation of 10 mL of a 10 mg/mL stock solution. Calculations can be adjusted as needed based on the required dose for the study.[11][12]

  • Pre-Procedure Setup: Decontaminate the work surface (laminar flow hood preferred) and gather all sterile materials. Calibrate the pH meter using fresh buffers.

  • Weighing: Tare a sterile 15 mL conical tube on the analytical balance. Aseptically weigh 100 mg of N-Ethylguanidine sulfate powder directly into the tube.

  • Initial Solubilization: Using a sterile serological pipette, add approximately 8 mL of sterile 0.9% saline to the conical tube.

  • Dissolution: Cap the tube securely and vortex for 1-2 minutes. If needed, place a sterile magnetic stir bar in the tube and stir on a magnetic plate until all solid is completely dissolved. A clear, particulate-free solution should be obtained. Visually inspect against a dark and light background.

  • pH Measurement: Uncap the tube in a sterile environment. Carefully insert a calibrated pH meter probe into the solution. Record the initial pH. Expectation: The initial pH will likely be alkaline due to the basic nature of the guanidine moiety.

  • pH Adjustment (Critical Step):

    • While stirring gently, add 0.1 N sterile HCl dropwise.

    • Allow the pH to stabilize for ~30 seconds after each addition before recording the value.

    • Continue this process until the pH is within the target range of 7.2 - 7.4. This range is critical for minimizing injection site pain and irritation.[10][13]

    • If you overshoot the target pH, use 0.1 N sterile NaOH to bring it back into range. Aim for minimal use of both acid and base to avoid significantly altering the tonicity.

  • Final Volume Adjustment: Once the target pH is achieved, use a sterile pipette to add 0.9% saline to bring the final volume to exactly 10.0 mL. Mix gently.

  • Sterilization:

    • Draw the entire solution into a sterile syringe appropriately sized for the volume.

    • Attach a 0.22 µm sterile syringe filter to the syringe tip.

    • Filter the solution directly into a sterile, final storage vial (e.g., a sterile, sealed amber vial). This is the preferred method for small-molecule drugs as it avoids potential thermal degradation from autoclaving.[14][15]

  • Labeling and Storage: Label the vial clearly with the compound name, concentration (10 mg/mL), vehicle (0.9% Saline), preparation date, and initials. Store at 2-8°C, protected from light. A short-term stability study (e.g., 7 days) is recommended to validate storage conditions.

Protocol 3.2: Example Dosing Calculation

To administer a dose of 20 mg/kg to a 25 g mouse:

  • Dose for animal (mg): 20 mg/kg * 0.025 kg = 0.5 mg

  • Volume to inject (mL): 0.5 mg / 10 mg/mL = 0.05 mL (or 50 µL)

This volume is suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in mice.

Section 4: Quality Control & Validation

A self-validating protocol incorporates checkpoints to ensure the final product meets specifications.

  • Visual Inspection: The final solution must be clear, colorless, and free of any visible particulates or precipitation.

  • pH Verification: After final volume adjustment but before sterilization, re-confirm the pH is within the 7.2-7.4 range.

  • Filter Integrity: After filtration, inspect the filter for any signs of rupture.

  • Stability Assessment (Recommended): For long-term studies, it is crucial to determine the stability of the prepared solution. A simple stability study would involve preparing a batch, storing it under the intended conditions (e.g., 4°C), and re-testing the pH and visual appearance at set time points (e.g., Day 1, 3, 7, 14).

Troubleshooting Common Issues

G start Problem Encountered precip Precipitation Observed Possible Causes: - Compound insolubility at target pH - Vehicle incompatibility - Temperature effect Solutions: - Re-check pH adjustment - Consider a buffered vehicle (e.g., PBS) - Briefly warm solution (validate stability) start->precip Particulates Present ph_drift pH Drifts After Adjustment Possible Causes: - Insufficient buffering capacity - Interaction with container - CO₂ absorption from air Solutions: - Use a low-capacity buffer (e.g., 10 mM Phosphate) - Prepare fresh daily - Keep container tightly sealed start->ph_drift pH Unstable color Solution is Colored/Hazy Possible Causes: - Contamination - Degradation of compound - Impure starting material Solutions: - Discard and reprepare with fresh materials - Verify purity of solid compound - Ensure all materials are sterile start->color Not Clear/Colorless

Caption: Decision tree for troubleshooting common formulation issues.

Section 5: Safety & Handling for In Vivo Administration

  • Personal Protective Equipment: Always wear a lab coat, safety glasses, and gloves when handling the compound and administering the solution.[7][16]

  • Spill Cleanup: In case of a spill, contain the liquid with an inert absorbent material (e.g., sand or vermiculite).[16] Scoop the material into a labeled hazardous waste container. Ensure the area is well-ventilated during cleanup.[7]

  • Waste Disposal: All waste, including used vials, syringes, and contaminated materials, should be collected in a clearly labeled hazardous waste container and disposed of according to federal, state, and local regulations.[7][9] Do not flush guanidine-containing solutions down the drain.[16]

  • Animal Welfare: The guidelines for parenteral administration volume must be followed to avoid discomfort to the animal. The adjusted neutral pH is critical for minimizing injection site pain and inflammation.[10][17]

References

  • PharmaCompass. (2021). Considerations in Formulation Development of Injectable Solutions. Available from: [Link]

  • U.S. Department of Energy. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. Available from: [Link]

  • PharmTech. (2021). Top Considerations When Developing Formulations for Injectable Solutions. Available from: [Link]

  • BioSpectra Inc. Guanidine Hydrochloride 6M Solution Safety Data Sheet. Available from: [Link]

  • Altasciences. (2023). Terminal Sterilization of Pharmaceutical Products. Available from: [Link]

  • SlideShare. (2014). Parenteral Solution. Available from: [Link]

  • Senieer. (2023). Sterilization Methods And Selection Of Sterile Drugs. Available from: [Link]

  • IISTE. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Journal of Natural Sciences Research, 4(18). Available from: [Link]

  • AAPS PharmSciTech. (2011). Formulation Development of Parenteral Phospholipid-based Microemulsion of Etoposide. Available from: [Link]

  • Cerpa. (2025). Sterilization methods in pharmaceutical manufacturing: an exhaustive analysis of equipment, rooms and processes. Available from: [Link]

  • ResearchGate. (2021). pH of the Parenteral Nutrition Solutions. Available from: [Link]

  • ResearchGate. (2015). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. Available from: [Link]

  • iChemical. 1-Ethylguanidine sulfate, CAS No. 3482-86-8. Available from: [Link]

  • Andersen Sterilizers. (2024). Key Methods of Terminal Sterilization: What You Need to Know. Available from: [Link]

  • PubChem. Guanidine, N-(2-(3,6-dihydro-4-methyl-1(2H)-pyridinyl)ethyl)-, sulfate (1:1). Available from: [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. Available from: [Link]

  • Wikipedia. Guanidine. Available from: [Link]

  • European Medicines Agency. (2018). Guideline on the conduct of bioequivalence studies for veterinary medicinal products. Available from: [Link]

Sources

Application

Application Notes & Protocols: Establishing N-Ethylguanidine Sulfate Dosing Guidelines for Murine Models

Abstract This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish safe and effective dosing regimens for N-Ethylguanidine sulfate in murine models. Rec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to establish safe and effective dosing regimens for N-Ethylguanidine sulfate in murine models. Recognizing the limited availability of specific preclinical data for this compound, this guide emphasizes a systematic approach to dose-range finding, protocol development, and endpoint monitoring. The content herein is synthesized from established principles of animal study design and data from structurally related guanidino compounds, offering a scientifically grounded methodology for novel research applications.

Introduction and Scientific Rationale

Guanidino compounds are a class of molecules characterized by the C(NH)(NH2)2 functional group. They play significant roles in various biological processes, and their derivatives are investigated for a wide range of therapeutic applications. N-Ethylguanidine sulfate is one such derivative, though its specific in-vivo effects, pharmacokinetics, and optimal dosing in animal models are not extensively documented in peer-reviewed literature.

The broader class of guanidino compounds is known to exert effects on the central nervous system (CNS), often by modulating neurotransmitter receptors. Several guanidino compounds have been shown to inhibit GABA and glycine responses by blocking the chloride channel, an effect that may underlie potential epileptogenic activity.[1] Others can activate NMDA receptors.[2] Furthermore, some guanidine analogues are known to inhibit nitric oxide synthase (NOS), potentially affecting vascular tone and inflammatory pathways.[3] Given these potential mechanisms, a careful, stepwise approach to determining the dose of N-Ethylguanidine sulfate is critical to ensure animal welfare and generate reproducible, meaningful data.

This guide provides the necessary protocols to navigate this process, from initial dose estimation based on related compounds to detailed administration procedures and monitoring for adverse effects.

Pre-Clinical Dosing Strategy: A Dose-Finding Approach

In the absence of established doses, a dose-range-finding (DRF) study is mandatory. The primary goal is to identify a range of doses from No-Observed-Adverse-Effect-Level (NOAEL) to a maximum tolerated dose (MTD).

Estimating a Starting Dose

A starting point can be cautiously extrapolated from toxicity data of structurally similar compounds. For instance, Guanidine Hydrochloride has a reported oral LD50 in mice of approximately 570-620 mg/kg.[4] A common practice is to start a DRF study at a dose at least 10-fold lower than the LD50 of a related compound.

Important Caveat: N-Ethylguanidine sulfate and Guanidine Hydrochloride are distinct chemical entities. This information should only be used for preliminary estimation, not as a direct substitute. The actual toxicity and efficacy will differ.

Dose Escalation and Grouping

A typical DRF study involves several dose groups and a vehicle control group. A logarithmic dose escalation (e.g., 10, 30, 100 mg/kg) is often employed to cover a broad range efficiently.

Parameter Recommendation Rationale
Study Type Acute Dose-Range FindingTo establish MTD and observe acute toxicity signs.
Species/Strain CD-1 or C57BL/6 MiceCommonly used strains with extensive historical data.
Animals/Group 3-5 mice per sexProvides sufficient data for initial assessment while minimizing animal use.
Proposed Starting Doses Vehicle, 10 mg/kg, 50 mg/kg, 150 mg/kgA conservative starting range based on related compound data.[4][5]
Observation Period At least 72 hours post-dose; up to 14 days.Acute toxic effects from guanidine compounds often appear within the first 24 hours.[4]

Experimental Protocols

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the stability and bioavailability of the test article.

  • Vehicle: For a sulfate salt like N-Ethylguanidine, sterile water or isotonic saline (0.9% NaCl) is the recommended starting vehicle.[6]

  • Preparation:

    • Accurately weigh the required amount of N-Ethylguanidine sulfate.

    • In a sterile container, add the desired volume of vehicle (e.g., sterile saline).

    • Mix thoroughly using a vortex or sonicator until fully dissolved. The solution should be clear.

    • Adjust the pH to a physiological range (6.5-7.5) if necessary, as non-physiological pH can cause irritation at the injection site.[6]

    • Prepare the formulation fresh daily unless stability data demonstrates otherwise.

Administration Routes: Step-by-Step Procedures

The choice of administration route depends on the experimental goals, such as mimicking a specific route of human exposure or achieving systemic distribution. Common routes for mice include oral gavage (PO) and intraperitoneal injection (IP).[7]

This method ensures accurate dosing directly into the stomach.[8]

  • Animal Restraint: Properly restrain the mouse to prevent movement and ensure the head and body are in a straight line.

  • Gavage Needle Selection: Use a 20-22 gauge, ball-tipped gavage needle appropriate for the mouse's size.

  • Volume Calculation: The maximum recommended gavage volume for a mouse is 10 mL/kg.[7] For a 25g mouse, this is 0.25 mL.

  • Administration: a. Gently insert the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. b. Allow the mouse to swallow the needle; do not force it. c. Once the needle is properly positioned in the esophagus, dispense the solution smoothly. d. Withdraw the needle carefully and return the mouse to its cage.

  • Post-Dose Monitoring: Observe the animal for any signs of respiratory distress, which could indicate accidental tracheal administration.

IP injection allows for rapid systemic absorption.

  • Animal Restraint: Securely restrain the mouse, exposing the abdomen. Tilting the mouse's head downwards can help shift organs away from the injection site.

  • Needle Selection: Use a 25-27 gauge needle.[6]

  • Injection Site: Target the lower right or left abdominal quadrant to avoid the bladder and cecum.[9]

  • Volume Calculation: The maximum recommended IP volume is 10 mL/kg.[8]

  • Administration: a. Tent the skin and abdominal wall. b. Insert the needle at a 15-20 degree angle. c. Aspirate gently to ensure the needle has not entered the bladder, intestines, or a blood vessel. d. If no fluid or blood is withdrawn, inject the solution. e. Withdraw the needle and return the mouse to its cage. For repeated dosing, alternate between the left and right quadrants.[10]

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for a dose-range finding study.

DRF_Workflow cluster_prep Phase 1: Preparation cluster_dose Phase 2: Dosing & Observation cluster_analysis Phase 3: Endpoint Analysis acclimate Animal Acclimatization (≥ 7 days) rand Randomization & Group Assignment acclimate->rand formulate Dose Formulation (Daily Preparation) rand->formulate dose_admin Dose Administration (PO or IP) formulate->dose_admin clinical_obs Clinical Observations (Hourly for 4h, then daily) dose_admin->clinical_obs bw_measure Body Weight Measurement (Daily) dose_admin->bw_measure necropsy Necropsy (Gross Pathology) bw_measure->necropsy histo Histopathology (Optional, for target organs) necropsy->histo analysis Data Analysis (Determine MTD/NOAEL) necropsy->analysis

Caption: Workflow for a Dose-Range Finding Study.

Monitoring and Endpoint Assessment

Careful monitoring is essential to identify signs of toxicity.

Clinical Observations

Given the known neuroactivity of guanidino compounds, particular attention should be paid to behavioral changes.[4][5]

Observation CategorySpecific Signs to Monitor
General Health Changes in posture, activity level (hypoactivity/hyperactivity), grooming habits.
Neurological Tremors, ataxia (unsteady gait), disorientation, seizures, twitching.[4]
Autonomic Changes in respiration (rate/depth), piloerection, salivation.
Physical Body weight loss, dehydration (skin tenting), changes in fecal/urine output.
Endpoint Determination
  • Maximum Tolerated Dose (MTD): The highest dose that does not cause life-threatening toxicity or more than a 10% loss in body weight.

  • No-Observed-Adverse-Effect-Level (NOAEL): The highest dose at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.

  • Humane Endpoints: Animals exhibiting severe distress, such as uncontrolled seizures, inability to access food or water, or >20% body weight loss, should be humanely euthanized.

Conclusion and Best Practices

The successful implementation of N-Ethylguanidine sulfate in murine models requires a rigorous, data-driven approach to dose selection. The protocols and strategies outlined in this document provide a foundation for conducting these essential preliminary studies. Researchers must prioritize animal welfare and adhere to institutional guidelines (IACUC) throughout the process. The data generated from a well-designed dose-range finding study will be invaluable for ensuring the validity and reproducibility of subsequent efficacy studies.

References

  • De Deyn, P. P., Marescau, B., & Macdonald, R. L. (1991). Guanidino compounds that are increased in hyperargininemia inhibit GABA and glycine responses on mouse neurons in cell culture. Epilepsy Research, 8(2), 133–140.

  • University of Wisconsin-Milwaukee. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Research A-Z.

  • De Deyn, P. P., D'Hooge, R., Van Bogaert, P. P., & Marescau, B. (2009). Guanidino compounds as uremic (neuro)toxins. Seminars in Dialysis, 22(4), 340–345.

  • Dambrova, M., Baumane, L., Kalvinsh, I., & Svirskis, S. (2003). EPR investigation of in vivo inhibitory effect of guanidine compounds on nitric oxide production in rat tissues. Journal of Physiology and Pharmacology, 54(3), 339–347.

  • Glorieux, G., De Smet, R., & Vanholder, R. (2010). Guanidino compounds as cause of cardiovascular damage in chronic kidney disease: an in vitro evaluation. Blood Purification, 29(1), 62–70.

  • Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. NTNU.

  • Ostojic, S. M. (2021). Safety of Dietary Guanidinoacetic Acid: A Villain of a Good Guy?. Nutrients, 14(1), 75.

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.

  • Morgan, E. W., Hiatt, G. F., & Korte, D. W. Jr. (1989). Acute Oral Toxicity of Guanidine Hydrochloride in Mice. Defense Technical Information Center.

  • Inxight Drugs. (n.d.). GUANIDINE SULFATE.

  • American Industrial Hygiene Association. (2013). WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL (WEEL) FOR NITROGUANIDINE (NQ).

  • University of North Texas. (2020). Routes of Administration. UNT Research.

  • Echemi. (n.d.). Guanidine, N-ethyl-, sulfate (1:?) SDS, 57989-90-9 Safety Data Sheets.

  • Aldrich. (2025). Safety Data Sheet A88182.

  • Takara Bio. (n.d.). Safety Data Sheet.

  • Mooney, M. H., et al. (2009). Benzylguanidines and other galegine analogues inducing weight loss in mice. Journal of Medicinal Chemistry, 52(11), 3457–3463.

  • DeLong, D. C., & Reed, S. E. (1980). Prevention of death in mice infected with coxsackievirus A16 using guanidine HCl mixed with substituted benzimidazoles. Annals of the New York Academy of Sciences, 353, 352–357.

  • D'Amore, A., & Dagnino, L. (1990). Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture. Brain Research, 529(1-2), 17–24.

  • An, S. M., & Kim, J. (2018). Fluid and Drug Administration Procedure Animal Model in Biomedical Research. Bioscientia Medicina: Journal of Biomedicine & Translational Research, 2(2), 52-59.

  • Inotiv. (n.d.). Toxicology.

  • U.S. Food and Drug Administration. (2008). Pharmacology/Toxicology Review and Evaluation.

  • Gulati, D. K., & Sabharwal, P. S. (1992). Effect of oral administration of 1,3-diphenylguanidine on sperm morphology and male fertility in mice. Food and Chemical Toxicology, 30(9), 785–789.

  • CymitQuimica. (n.d.). CAS 3482-86-8: N-Ethylguanidinium sulfate.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve N-Ethylguanidine sulfate solubility in aqueous buffers

Welcome to the technical support guide for N-Ethylguanidine sulfate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-Ethylguanidine sulfate. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with N-Ethylguanidine sulfate in aqueous buffers. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding N-Ethylguanidine sulfate solubility.

Q1: I've added N-Ethylguanidine sulfate to my buffer, but it's not dissolving well. What's the first thing I should check?

A: The first step is to ensure you haven't already reached the saturation limit in your specific buffer system at room temperature. While N-Ethylguanidine sulfate is generally considered water-soluble, its maximum concentration can be influenced by the buffer's composition and ionic strength.[1][2] Gentle agitation and ensuring the solid is finely powdered (not clumped) can also significantly increase the rate of dissolution.[3]

Q2: Can I simply heat the solution to dissolve more of the compound?

A: Yes, in many cases, heating is an effective method. The dissolution of many salts, including guanidinium salts, is an endothermic process, meaning solubility increases with temperature.[4][5] For example, the solubility of the related compound guanidine hydrochloride in water increases from approximately 6 M at room temperature to 8 M with heating to 35°C.[6][7] However, you must consider the thermal stability of your other experimental components (e.g., proteins, enzymes) and the buffer itself. Always cool the solution back to your working temperature to ensure the compound remains in solution, as precipitation can occur upon cooling if the solution is supersaturated.

Q3: Will adjusting the pH of my buffer improve solubility?

A: For N-Ethylguanidine sulfate, pH adjustment within the typical biological range (pH 6-8) is unlikely to be a primary method for increasing solubility. The guanidinium group is a very strong base, with a pKa of its conjugate acid (the N-ethylguanidinium ion) around 13.6.[8] This means it is fully protonated and positively charged across the entire functional pH range of biological buffers. Therefore, altering the pH will not change the ionization state of the cation. The primary utility of pH adjustment in this context is to ensure the stability and compatibility of your entire system, rather than to directly enhance solute solubility.[3][9]

Q4: What are co-solvents, and should I consider using them?

A: Co-solvents are water-miscible organic solvents added in small amounts to the primary solvent (water) to increase the solubility of poorly soluble compounds.[10][11] They work by reducing the polarity of the aqueous environment, which can make it more favorable for solvating the non-polar ethyl group of your molecule.[][13] Common co-solvents compatible with biological experiments include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). This is a viable strategy, but it must be tested carefully as co-solvents can impact the activity of proteins or other biological molecules.

Q5: Could my choice of buffer be the problem?

A: Absolutely. The buffer system can impact solubility in two main ways:

  • Ionic Strength: High ionic strength can either increase ("salting-in") or decrease ("salting-out") solubility depending on the specific ions and your solute.

  • Common Ion Effect: This is a critical consideration. If your buffer contains sulfate ions (SO₄²⁻), it can significantly decrease the solubility of N-Ethylguanidine sulfate.[14][15] This is due to Le Chatelier's principle, where the presence of a common ion (sulfate) in the solution shifts the dissolution equilibrium towards the solid, undissolved state.[14] Always check the full composition of your buffer.

In-Depth Troubleshooting Guide

Use this section when facing persistent solubility issues. The following flowchart provides a logical path for troubleshooting.

G start Start: N-Ethylguanidine Sulfate (NEGS) fails to dissolve check_saturation Is the target concentration realistically achievable? (Check literature for similar salts) start->check_saturation gentle_methods Employ Gentle Methods: - Vortexing / Stirring - Gentle warming (30-40°C) check_saturation->gentle_methods dissolved1 Dissolved? gentle_methods->dissolved1 reassess_buffer Re-evaluate Buffer System dissolved1->reassess_buffer No end_success Success: Solution is clear and stable at working temperature. dissolved1->end_success Yes check_common_ion Does the buffer contain sulfate (SO₄²⁻) ions? reassess_buffer->check_common_ion common_ion_yes Common Ion Effect is likely limiting solubility. check_common_ion->common_ion_yes Yes advanced_methods Employ Advanced Methods check_common_ion->advanced_methods No switch_buffer Action: Switch to a sulfate-free buffer (e.g., HEPES, Tris-HCl) common_ion_yes->switch_buffer switch_buffer->gentle_methods dissolved2 Dissolved? dissolved2->end_success Yes end_fail Limit Reached: The concentration is likely not achievable in this system. Consider reformulating or adjusting experimental design. dissolved2->end_fail No use_cosolvent Introduce a Co-solvent (e.g., 5-10% Ethanol, PG, PEG 400) (See Protocol 2) advanced_methods->use_cosolvent use_cosolvent->dissolved2 dissolved3 Dissolved?

Caption: Troubleshooting workflow for NEGS solubility.

Experimental Protocols

Protocol 1: Temperature-Assisted Dissolution

This protocol details a controlled method for using temperature to enhance solubility while minimizing risks to temperature-sensitive components.

Objective: To determine the maximum solubility of N-Ethylguanidine sulfate in a specific buffer at the working temperature.

Materials:

  • N-Ethylguanidine sulfate

  • Target aqueous buffer

  • Calibrated thermometer or temperature probe

  • Stir plate and magnetic stir bar

  • Water bath

Procedure:

  • Initial Preparation: Add the desired volume of your buffer to a beaker with a magnetic stir bar. Place it on a stir plate and begin stirring at a moderate speed.

  • Incremental Addition: Gradually add small, pre-weighed portions of N-Ethylguanidine sulfate to the stirring buffer at room temperature. Allow time for each portion to dissolve before adding the next.

  • Identify Saturation Point: Continue adding the solute until a small amount of solid material no longer dissolves after 5-10 minutes of continuous stirring. This is the approximate saturation point at room temperature.

  • Controlled Heating: Transfer the beaker to a water bath and begin slowly heating the solution. Increase the temperature in 5°C increments.

  • Observe Dissolution: Hold the solution at each temperature increment for 5 minutes. Record the temperature at which all the previously undissolved solid dissolves completely. This indicates an increase in solubility with temperature.[16]

  • Controlled Cooling: Once fully dissolved, remove the beaker from the heat and allow it to cool slowly back to your final experimental temperature (e.g., 25°C). Continue stirring.

  • Assess Stability: Observe the solution closely during cooling.

    • If the solution remains clear, your target concentration is stable at the working temperature.

    • If precipitation occurs, the solution was supersaturated. The temperature at which crystals first reappear is the true saturation temperature for that concentration. Note this concentration and temperature.

Protocol 2: Co-solvent Screening

Objective: To enhance the solubility of N-Ethylguanidine sulfate by introducing a biocompatible co-solvent.

Materials:

  • Pre-made, saturated, or near-saturated solution of N-Ethylguanidine sulfate in your buffer.

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Glycerol.[]

  • Calibrated pipettes.

Procedure:

  • Prepare Test Aliquots: Dispense equal volumes (e.g., 1 mL) of your N-Ethylguanidine sulfate solution into several microcentrifuge tubes. If you have undissolved solid, ensure each tube receives an equal small amount.

  • Introduce Co-solvent: To each tube, add a small, precise volume of a different co-solvent. Start with 5% (v/v) (e.g., 50 µL of co-solvent to 950 µL of your buffer before adding the solute).

  • Equilibrate: Vortex each tube for 2 minutes and then let them equilibrate at your working temperature for 30 minutes.

  • Observe and Compare: After equilibration, visually inspect the tubes. Centrifuge briefly to pellet any undissolved material. A successful co-solvent will result in a clearer solution with less undissolved solid compared to the control (no co-solvent).

  • Optimize: If a co-solvent shows promise, you can perform a titration by adding it in 2% increments (e.g., 7%, 9%, etc.) to find the lowest effective concentration to minimize potential interference with your experiment.

Technical Deep Dive: The Chemistry of Dissolution

Understanding the molecular interactions at play is key to troubleshooting effectively.

G cluster_solid Solid Crystal Lattice cluster_solution Aqueous Solution cluster_interventions Interventions to Favor Dissolution Solute_Solute Solute-Solute Interactions (Lattice Energy) - Ionic Bonds - H-Bonding Equilibrium Dissolution Equilibrium Solute_Solute->Equilibrium Solute_Solvent Solute-Solvent Interactions (Hydration Energy) - Ion-Dipole (H₂O) - H-Bonding Solvent_Solvent Solvent-Solvent Interactions (Water H-Bond Network) Equilibrium->Solute_Solvent Temp ↑ Temperature Temp->Equilibrium Increases kinetic energy, overcomes lattice energy Cosolvent Add Co-solvent Cosolvent->Solvent_Solvent Disrupts H-bond network, reduces polarity Ion_Exchange Change Counter-Ion (e.g., avoid common ion) Ion_Exchange->Solute_Solute Alters lattice energy

Caption: Factors influencing the dissolution equilibrium.

The N-Ethylguanidinium Cation

The guanidinium group is planar and highly stabilized by resonance, which delocalizes the positive charge across the central carbon and three nitrogen atoms.[8] This structure is an excellent hydrogen bond donor, allowing for strong, favorable interactions with water molecules (solvation), which promotes solubility. The ethyl group introduces a small region of hydrophobicity.

The Sulfate Anion (SO₄²⁻)

Sulfate is a divalent anion that can also be well-solvated by water. However, its presence is critical when considering the Common Ion Effect .[14][15] Adding N-Ethylguanidine sulfate to a buffer already containing a sulfate salt (e.g., magnesium sulfate or ammonium sulfate) will suppress dissolution.

The Role of the Buffer System

A buffer's primary role is to resist changes in pH.[17][18] When selecting a buffer, the pKa should be close to the desired experimental pH.[19][20][21] For experiments with N-Ethylguanidine sulfate, it is crucial to choose a buffer system that does not contain sulfate ions if you are targeting high concentrations.

Data for Key Parameters

Table 1: Physicochemical Properties of N-Ethylguanidine Sulfate

PropertyValueSource(s)
Chemical Formula [C₂H₅NHC(=NH)NH₂]₂·H₂SO₄[22]
Molecular Weight 272.33 g/mol [1][22]
Appearance White to pale cream crystalline powder[1][23]
Melting Point ~244-250 °C (decomposes)[22][24][25]
General Solubility Soluble in water[1][2]

Table 2: Recommended Sulfate-Free Biological Buffers

BufferpKa (at 25°C)Useful pH Range
MES 6.155.5 - 6.7
PIPES 6.766.1 - 7.5
MOPS 7.206.5 - 7.9
HEPES 7.486.8 - 8.2
Tris 8.067.5 - 9.0
Tricine 8.057.4 - 8.8
Bicine 8.267.6 - 9.0
Data compiled from multiple sources.[21][26][27]

References

  • Study.com. (2021, July 24). Using the Henderson-Hasselbalch Equation for a Buffer. Available from: [Link]

  • Anderson, B. D., & Conradi, R. A. (2012, January 15). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Available from: [Link]

  • Taylor & Francis. Common-ion effect – Knowledge and References. Available from: [Link]

  • Vemavarapu, C., & Suryanarayanan, R. (n.d.). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. PMC. Available from: [Link]

  • Wikipedia. Henderson–Hasselbalch equation. Available from: [Link]

  • ResearchGate. (n.d.). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. Available from: [Link]

  • Calbiochem. Buffers. Available from: [Link]

  • Dehong Biotechnology. (2025, August 1). What are the redox potentials of guanidine salts? Available from: [Link]

  • BYJU'S. (2022, July 13). Henderson Hasselbalch Equation Chemistry Questions with Solutions. Available from: [Link]

  • Interchim. Good's buffers (biological buffers). Available from: [Link]

  • G-Biosciences. The SOLUTION for All of Your Buffer Needs. Available from: [Link]

  • AWS. Applying Henderson-Hasselbalch Equation in pHDetermination of Buffer (Acetic acid-Sodium Acetate) Solutionat Temperature, 298K A. Available from: [Link]

  • ACS Publications. (2016, October 21). Salt Disproportionation in the Solid State: Role of Solubility and Counterion Volatility | Molecular Pharmaceutics. Available from: [Link]

  • Taibah University. Preparation of Buffer Solutions. Available from: [Link]

  • Hopax Fine Chemicals. (2020, May 25). Choosing the Right Buffer by pH and pKa. Available from: [Link]

  • Wikipedia. Cosolvent. Available from: [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]

  • iChemical. 1-Ethylguanidine sulfate, CAS No. 3482-86-8. Available from: [Link]

  • ACS Publications. (2017, January 5). Guanidinium can both Cause and Prevent the Hydrophobic Collapse of Biomacromolecules | Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents | Request PDF. Available from: [Link]

  • Sciencemadness Wiki. (2025, October 13). Guanidine. Available from: [Link]

  • SpringerLink. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available from: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. Cosolvent - The 'Medicinal Magician' in The Laboratory. Available from: [Link]

  • Pharmaceutical Technology. (2026, March 14). Physicochemical Approaches to Enhancing Oral Absorption. Available from: [Link]

  • ResearchGate. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • DSpace@MIT. Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. Available from: [Link]

  • NIH. (2025, February 13). Stability of bicyclic guanidine superbases and their salts in water. Available from: [Link]

  • NIH. Use of Protein Folding Reagents. Available from: [Link]

  • IU Pressbooks. Effect of Temperature and Solvent on Solubility. Available from: [Link]

  • IJRAR.org. SOLUBILITY ENHANCEMENT TECHNIQUE. Available from: [Link]

  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling | Request PDF. Available from: [Link]

  • Academia.edu. Investigation: The effect of temperature on solubility. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013, July 31). Advances in Solubility Enhancement Techniques. Available from: [Link]

Sources

Optimization

Technical Support Center: N-Ethylguanidine Sulfate Crystallization & Precipitation

Welcome to the Application Scientist Support Portal. N-Ethylguanidinium sulfate (CAS 3482-86-8) is an organic compound characterized by its strong hydrogen-bonding guanidine moiety and a highly hydrated, divalent sulfate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. N-Ethylguanidinium sulfate (CAS 3482-86-8) is an organic compound characterized by its strong hydrogen-bonding guanidine moiety and a highly hydrated, divalent sulfate group[1]. Because of its extreme ionic character, isolating it from aqueous synthesis mixtures via standard cooling crystallization is highly inefficient. Instead, high-purity recovery requires precise antisolvent precipitation.

This guide provides self-validating protocols and mechanistic troubleshooting to help you navigate phase-separation issues and optimize your crystal yield.

Part 1: Mechanistic Overview & Self-Validating Protocol

The Causality of Antisolvent Crystallization: The hydration shell around the sulfate anion and the hydrogen-bonding network of the N-ethylguanidinium cation make this salt highly soluble in water[2]. By introducing an antisolvent (such as absolute ethanol), we systematically lower the dielectric constant of the medium. This reduction forces the solvated ion pairs to associate and precipitate as a crystalline solid.

Step-by-Step Methodology: Antisolvent Crystallization

Every step below contains a built-in validation check to ensure the system is behaving thermodynamically as expected.

  • Dissolution: Suspend crude N-ethylguanidine sulfate in a minimal volume of deionized water. Heat to 60°C under constant stirring until fully dissolved.

    • Causality: Heating maximizes solubility, allowing you to use the absolute minimum amount of water. Excess water severely depresses the final yield[3].

    • Validation Check: The solution must be completely transparent. Any residual turbidity indicates insoluble impurities.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed receiving flask.

    • Validation Check: The filtrate should be optically clear and free of particulate matter.

  • Antisolvent Addition (Approaching the Metastable Zone): Slowly add absolute ethanol dropwise while maintaining the temperature at 60°C. Stop immediately when transient local cloudiness takes >2 seconds to dissipate upon stirring.

    • Causality: This transient cloudiness indicates the system has entered the metastable zone. Adding antisolvent too quickly causes rapid crash-out, trapping impurities in the crystal lattice[3].

  • Seeding: Introduce 0.5% w/w of pure N-ethylguanidine sulfate crystals.

    • Causality: Seeding bypasses the high activation energy of primary nucleation, ensuring controlled secondary crystal growth rather than spontaneous, chaotic precipitation[4].

    • Validation Check: Seeds should remain suspended. If they dissolve, the solution is undersaturated; add slightly more ethanol dropwise.

  • Controlled Cooling: Apply a linear cooling profile of 0.1°C to 0.2°C/min down to 5°C.

    • Validation Check: Bulk crystals should gradually form. The mother liquor should remain clear, not milky.

  • Isolation: Vacuum filter the slurry, wash the filter cake with ice-cold ethanol, and dry under vacuum at 40°C.

Workflow A 1. Dissolution Crude Salt in H2O at 60°C B 2. Hot Filtration Remove Insoluble Impurities A->B C 3. Antisolvent Addition Dropwise EtOH to Cloud Point B->C D 4. Seeding Add 0.5% w/w pure crystals C->D E 5. Controlled Cooling Linear cooling to 5°C (4h) D->E F 6. Isolation Vacuum Filtration & Wash E->F

Fig 1: Antisolvent crystallization workflow for N-Ethylguanidine sulfate.

Part 2: Troubleshooting Guides & FAQs

Q1: My product is forming a thick, milky syrup at the bottom of the flask ("oiling out") instead of forming distinct crystals. How do I fix this? A1: You are observing Liquid-Liquid Phase Separation (LLPS). This occurs when the solution becomes highly supersaturated before it can nucleate, causing the highly hydrated sulfate salt to separate as a dense, solute-rich liquid phase rather than a solid. Rapid addition of ethanol or crash-cooling forces the system out of the metastable zone[3]. Corrective Action: Reheat the mixture until the oil redissolves into a single clear phase. Add a few drops of water if necessary. Then, cool much more slowly and introduce seed crystals before the cloud point is reached to force solid-state nucleation.

Q2: The yield of my N-ethylguanidine sulfate is extremely low, but the purity is high. Where is my product? A2: Guanidine sulfates are notoriously soluble in water. If your initial dissolution used too much water, the terminal solubility even at 5°C will remain too high, keeping your product dissolved in the mother liquor. Corrective Action: Return the solution to the heat source and boil off a portion of the solvent to concentrate the mixture before attempting crystallization again[3]. Alternatively, increase the final volumetric ratio of ethanol to water (up to 4:1), but do so slowly to avoid the oiling out described in Q1.

Q3: The precipitated crystals are extremely fine, making vacuum filtration nearly impossible and clogging the frit. How can I increase crystal size? A3: Fine, unfilterable powders are the result of excessive primary nucleation—too many crystals forming at once and competing for the available solute. This is often exacerbated by trace impurities acting as heterogeneous nucleation sites[4]. Corrective Action: Implement a temperature cycling protocol (Ostwald ripening). After initial precipitation, heat the slurry slightly (e.g., from 20°C back to 35°C) to dissolve the smallest fines, then cool slowly. The redissolved solute will deposit onto the larger surviving crystals, improving filterability.

Troubleshooting Start Symptom: Oiling Out (LLPS) Observed Q1 Was Antisolvent Added Rapidly? Start->Q1 A1 Action: Redissolve with Heat/H2O, Add Antisolvent Dropwise Q1->A1 Yes Q2 Is the System Over-supersaturated? Q1->Q2 No A2 Action: Introduce Seed Crystals at Metastable Zone Q2->A2 Yes

Fig 2: Decision tree for troubleshooting liquid-liquid phase separation (oiling out).

Part 3: Quantitative Process Parameters

Table 1: Thermodynamic & Kinetic Parameters
ParameterTarget RangeMechanistic RationaleImpact on Yield / Purity
Dissolution Temp 60°C – 65°CMaximizes aqueous solubility without causing thermal degradation of the guanidine moiety.High yield; minimizes required water volume.
Antisolvent Ratio 3:1 to 4:1 (EtOH:H₂O)Lowers dielectric constant to force ion-pair precipitation.Drives high recovery; excess traps impurities.
Seeding Load 0.5% – 1.0% w/wBypasses primary nucleation energy barrier.Prevents oiling out; ensures uniform crystal size.
Cooling Rate 0.1°C – 0.2°C / minMaintains supersaturation strictly within the metastable zone.Prevents solvent inclusion and fine powdering.
Table 2: Troubleshooting Matrix
SymptomPrimary CausalityCorrective Action
Oiling Out (LLPS) Rapid reduction of dielectric constant before nucleation.Heat to redissolve; reduce antisolvent addition rate.
Fine Powder Excessive primary nucleation from high supersaturation.Implement temperature cycling (Ostwald ripening).
Low Yield High terminal solubility due to excess water.Boil off solvent; increase terminal antisolvent ratio.

References

  • Source: cymitquimica.
  • Source: hamptonresearch.
  • Source: acs.
  • Title: 3.

Sources

Troubleshooting

Technical Support Center: Preventing Thermal Degradation of N-Ethylguanidine Sulfate During Storage

Welcome to the Technical Support Center for N-Ethylguanidine sulfate (NEGS). Designed for researchers, formulations scientists, and drug development professionals, this guide synthesizes field-proven troubleshooting meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for N-Ethylguanidine sulfate (NEGS). Designed for researchers, formulations scientists, and drug development professionals, this guide synthesizes field-proven troubleshooting methodologies with the fundamental chemical kinetics of NEGS. While highly valued in energetic materials and biochemical synthesis, NEGS is intrinsically susceptible to thermal degradation and hydrolysis if storage conditions are not strictly controlled.

FAQ: Fundamental Mechanisms of Degradation

Q: Why does N-Ethylguanidine sulfate degrade at elevated storage temperatures even when sealed? A: The degradation of NEGS is fundamentally driven by thermal dissociation followed by auto-catalyzed decomposition. At elevated temperatures, the salt undergoes an endothermic proton transfer, dissociating into free N-ethylguanidine and sulfuric acid. The free guanidine base is highly reactive and susceptible to cleavage, releasing ammonia (NH 3​ ) and ethylamine gases (1)[1]. This process is self-sustaining once initiated because the evolved gases increase internal pressure and alter the local pH, accelerating further breakdown.

Q: How does ambient moisture interact with thermal stress? A: Guanidinium salts are intrinsically hygroscopic. Moisture acts as both a molecular plasticizer and a reactant. When NEGS absorbs water, the activation energy required for the hydrolysis of its imine bonds drops significantly. The water molecules facilitate a nucleophilic attack on the central carbon of the guanidine moiety, leading to nonenzymatic decomposition into urea derivatives and ammonia (2)[2]. Therefore, thermal stress in the presence of moisture causes an exponential, rather than linear, increase in degradation rates.

Q: What are the safety implications of this degradation? A: Beyond the loss of active pharmaceutical ingredient (API) purity, the thermal decomposition of N-Ethylguanidine sulfate releases irritating and potentially hazardous gases, including ammonia and sulfur oxides (3)[3]. In sealed containers, this off-gassing can cause dangerous pressure build-ups leading to container rupture.

NEGS_Chemical_Pathway NEGS N-Ethylguanidine Sulfate (Intact Salt) Dissociation Thermal Stress (> 30°C) NEGS->Dissociation Intermediates Free N-Ethylguanidine + H2SO4 Dissociation->Intermediates Proton Transfer Hydrolysis Moisture (H2O) Intermediates->Hydrolysis Nucleophilic Attack Products Ethylamine + NH3 + CO2 + Sulfates Hydrolysis->Products Bond Cleavage

Caption: Logical relationship of the thermal and hydrolytic degradation pathway of NEGS.

Troubleshooting Guide: Identifying and Mitigating Storage Issues

Issue 1: Unexplained pressure build-up or bulging in sealed storage containers.

  • Root Cause: Evolution of volatile degradation products (NH 3​ , CO 2​ ) due to thermal excursions (e.g., HVAC failure in the storage facility) driving the equilibrium toward dissociation.

  • Diagnostic Action: Perform Headspace Gas Chromatography-Mass Spectrometry (GC-MS) to identify the trapped gases.

  • Corrective Action: Safely vent the containers in a fume hood. Immediately transfer the remaining intact inventory to a tightly closed, dry, and well-ventilated temperature-controlled environment (2-8°C).

Issue 2: Powder clumping, loss of flowability, and slight yellow discoloration.

  • Root Cause: Moisture ingress leading to deliquescence and localized hydrolytic degradation. The discoloration is a byproduct of amine oxidation.

  • Diagnostic Action: Conduct a Karl Fischer (KF) titration to quantify the exact water content.

  • Corrective Action: If water content exceeds 0.5% w/w, the batch may be compromised. For future storage, utilize vacuum desiccators backfilled with dry argon, and include indicating silica gel packets to maintain <10% Relative Humidity (RH).

NEGS_Degradation_Workflow Issue Storage Anomaly (Clumping / Pressure) TGA TGA-FTIR Analysis (Evolved Gas Detection) Issue->TGA Gas suspected KF Karl Fischer Titration (Moisture Quantification) Issue->KF Clumping suspected Thermal Thermal Dissociation (Heat Driven) TGA->Thermal Onset < 150°C Hydrolysis Hydrolytic Degradation (Moisture Catalyzed) KF->Hydrolysis H2O > 0.5% Action1 Implement Desiccant Storage (<10% RH) Hydrolysis->Action1 Action2 Cold Storage (2-8°C) Thermal->Action2

Caption: Workflow for diagnosing and mitigating N-Ethylguanidine sulfate degradation during storage.

Experimental Protocol: Self-Validating Stability Testing (TGA-FTIR)

To establish a robust shelf-life for your specific formulation, you must empirically determine its decomposition onset. We recommend a self-validating Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) protocol.

Why this protocol is self-validating: A standard TGA only shows mass loss, which could be mistaken for simple solvent evaporation or dehydration. By coupling it with FTIR, every mass loss event is simultaneously cross-referenced with the chemical signature of the evolved gas. If the mass loss perfectly correlates with the sudden appearance of the 960 cm⁻¹ IR band (characteristic of NH 3​ ), the system self-validates that chemical degradation—not just dehydration—is occurring.

Step-by-Step Methodology:
  • Sample Preparation: Accurately weigh 5.0 to 10.0 mg of N-Ethylguanidine sulfate into an alumina crucible. Do not pack the powder tightly, as this alters the heat transfer kinetics and artificially shifts the onset temperature.

  • Purge Phase: Place the crucible in the TGA furnace. Purge the system with dry Nitrogen (N 2​ ) at a flow rate of 50 mL/min for 15 minutes to establish an inert, moisture-free baseline.

  • Heating Profile: Program a dynamic heating ramp from 25°C to 300°C at a strict rate of 10°C/min. (Note: Heating rates significantly alter the observed onset temperature; 10°C/min is the industry standard for reproducible kinetic modeling).

  • FTIR Coupling: Transfer the evolved gases via a heated transfer line (maintained at 200°C to prevent condensation) into the FTIR gas cell.

  • Data Acquisition & Validation: Record the TGA thermogram and continuously scan the IR spectra (4000–400 cm⁻¹). Validate degradation by overlaying the derivative thermogravimetric (DTG) peak with the specific absorbance profiles of NH 3​ and CO 2​ .

Quantitative Data: Storage Conditions and Kinetic Parameters

To aid in your risk assessment, the following tables summarize the critical quantitative thresholds for NEGS stability.

Table 1: Impact of Storage Conditions on Degradation Rate

Storage TemperatureRelative Humidity (RH)Estimated Shelf LifePrimary Degradation Mechanism
2-8°C (Refrigerated) < 10% (Desiccated)> 24 MonthsNegligible
25°C (Room Temp) < 10% (Desiccated)~12 MonthsSlow Thermal Dissociation
25°C (Room Temp) 60% (Ambient)< 3 MonthsMoisture-Catalyzed Hydrolysis
40°C (Accelerated) 75%< 2 WeeksRapid Hydrolysis & Off-gassing

Table 2: Kinetic Parameters of Thermal Decomposition

ParameterTypical ValueAnalytical MethodSignificance
Onset Temperature (T onset​ ) ~180°C - 210°CDSC / TGATemperature at which rapid, catastrophic mass loss begins.
Activation Energy (E a​ ) ~120 kJ/molIsothermal KineticsEnergy barrier required to initiate the N-C bond cleavage.
Critical Moisture Threshold 0.5% w/wKarl FischerMoisture level above which the E a​ drops significantly.

References

  • A numerical and experimental study of the decomposition pathways of guanidinium nitrate - ResearchGate. 1

  • SAFETY DATA SHEET - N-Ethylguanidine sulfate - Fisher Scientific.3

  • The Nonenzymatic Decomposition of Guanidines and Amidines - ACS Publications. 2

Sources

Optimization

Technical Support Center: Resolving LC-MS Baseline Noise in N-Ethylguanidine Sulfate Analysis

Welcome to the Advanced LC-MS Troubleshooting Center. N-Ethylguanidine is a highly polar, low-molecular-weight basic amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced LC-MS Troubleshooting Center. N-Ethylguanidine is a highly polar, low-molecular-weight basic amine. When analyzed as a sulfate salt via Liquid Chromatography-Mass Spectrometry (LC-MS), researchers frequently encounter severe baseline noise, signal suppression, and rapid instrument degradation. This guide provides authoritative, causality-driven protocols to isolate and eliminate these issues.

Diagnostic Logic: The Root Causes of Baseline Noise

Baseline noise in LC-MS is not merely a cosmetic issue; it is a symptom of physical or chemical disruption in the ionization source or chromatographic flow path[1]. For N-Ethylguanidine sulfate, the primary culprits are:

  • Sulfate-Induced Precipitation: Sulfate is a non-volatile counter-ion. In the Electrospray Ionization (ESI) source, it cannot vaporize. As the solvent evaporates, the local concentration of sulfate exceeds its solubility limit, causing it to crystallize. This physically clogs the capillary and disrupts Taylor cone stability, leading to erratic ion bursts.

  • HILIC Buffer Mismatch: Because N-Ethylguanidine is highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) is the standard separation mode. However, excessive buffer concentrations (>20 mM) in the high-organic mobile phase lead to poor desolvation and elevated background noise[2].

  • Column Bleed: Operating silica-based HILIC columns at extreme pH levels to retain the basic guanidine moiety can hydrolyze the stationary phase, introducing continuous background mass signals.

TroubleshootingWorkflow Start Elevated Baseline Noise in N-Ethylguanidine LC-MS CheckSalt Is the sample injected directly as a sulfate salt? Start->CheckSalt SaltYes Non-Volatile Salt Precipitation in ESI Source CheckSalt->SaltYes Yes SaltNo Evaluate Chromatographic & Mobile Phase Conditions CheckSalt->SaltNo No ActionExchange Execute Counter-Ion Exchange Protocol SaltYes->ActionExchange CheckBuffer Are volatile buffers (e.g., Ammonium Formate) > 20mM? SaltNo->CheckBuffer BufferYes Incomplete Desolvation & Ion Suppression CheckBuffer->BufferYes Yes BufferNo Check for System Contamination or Column Bleed CheckBuffer->BufferNo No ActionBuffer Optimize Buffer to 5-10mM & Increase Drying Gas Temp BufferYes->ActionBuffer ActionClean Perform MS Source Cleaning Protocol BufferNo->ActionClean

Logical diagnostic workflow for isolating LC-MS baseline noise sources in guanidine analysis.

Deep-Dive Troubleshooting Guides

Issue 1: The Sulfate Counter-Ion Paradox

Symptom: High-frequency baseline spikes (Total Ion Chromatogram noise), rapid loss of sensitivity after 5-10 injections, and visible white residue on the ESI spray cone. Causality: LC-MS systems require volatile mobile phases and samples. When N-Ethylguanidine sulfate is injected, the sulfate ions ( SO42−​ ) do not vaporize. The physical precipitation of these non-volatile salts disrupts the ESI spray, causing massive signal scattering and physically occluding the MS inlet. Solution: The sulfate must be removed prior to MS analysis. Do not rely on chromatographic diversion (divert valves) alone, as highly polar guanidines often co-elute with salts in the void volume of reversed-phase columns. A counter-ion exchange to a volatile salt (e.g., acetate or formate) is mandatory.

Issue 2: HILIC Mobile Phase Optimization

Symptom: Broad, elevated baseline hump during the gradient, specifically in the lower m/z ranges (m/z 50-200). Causality: HILIC separations rely on a water-enriched layer on the polar stationary phase. To elute N-Ethylguanidine, an increasing aqueous gradient is used. If the buffer concentration (e.g., ammonium formate) is too high, the ESI droplet surface tension changes, reducing desolvation efficiency. Un-desolvated buffer clusters enter the MS, creating a high chemical background[2]. Solution: Maintain buffer concentrations between 5 mM and 10 mM. Ensure the buffer is strictly LC-MS grade, as lower grades contain alkali metals (Na+, K+) that form adducts and raise the noise floor.

Experimental Protocols (Self-Validating Systems)

Protocol A: Solid-Phase Extraction (SPE) for Counter-Ion Exchange

Objective: Replace the non-volatile sulfate counter-ion with a volatile formate ion to prevent MS source precipitation. Validation Check: If successful, the post-SPE sample will leave no visible residue when 10 µL is evaporated on a glass slide, and the MS baseline will remain flat over 50+ continuous injections.

  • Conditioning: Condition a Weak Cation Exchange (WCX) SPE cartridge with 2 mL of LC-MS grade Methanol, followed by 2 mL of LC-MS grade Water.

  • Loading: Dilute the N-Ethylguanidine sulfate sample in water (pH adjusted to 7.0) and load onto the cartridge at a flow rate of 1 mL/min. (Causality: The basic guanidine group, pKa ~13, is positively charged and binds to the cation exchange resin. The problematic sulfate anion passes through into the waste effluent).

  • Washing: Wash with 2 mL of 5% Ammonium Hydroxide in Water to remove neutral and anionic impurities (including residual sulfate).

  • Elution: Elute the N-Ethylguanidine using 2 mL of 2% Formic Acid in Methanol. (Causality: The acidic environment neutralizes the WCX sorbent, releasing the guanidine as a MS-friendly formate salt).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen and reconstitute in the initial HILIC mobile phase (e.g., 90:10 Acetonitrile:Water with 5 mM Ammonium Formate).

Protocol B: ESI Source Cleaning and Passivation

Objective: Recover baseline stability after accidental sulfate contamination. Validation Check: The Signal-to-Noise (S/N) ratio of a 1 ng/mL N-Ethylguanidine standard should return to >100:1 after cleaning.

  • Cooling & Venting: Place the MS in standby mode, turn off drying gases, and allow the source to cool to room temperature.

  • Capillary Removal: Carefully remove the ESI capillary and spray shield.

  • Aqueous Wash (Critical Step): Sonicate the capillary and shield in a beaker of 50:50 LC-MS Water:Methanol for 15 minutes. (Causality: Water is strictly required to dissolve precipitated sulfate salts; pure organic solvents will not remove sulfate residue).

  • Organic Wash: Sonicate in 100% Isopropanol (LC-MS grade) for 10 minutes to remove organic residues and displace water.

  • Drying & Reassembly: Blow dry with high-purity nitrogen gas, reassemble the source, and purge the LC system with 50:50 Water:Acetonitrile for 30 minutes before reigniting the spray.

Quantitative Data Presentation

The following table summarizes the impact of mobile phase additives and counter-ions on the baseline noise and S/N ratio for N-Ethylguanidine (m/z 88.1 46.1 transition).

Sample Matrix / Counter-IonMobile Phase Buffer (Aqueous)ESI Source Condition After 50 InjectionsBaseline Noise (cps)S/N Ratio (10 ng/mL)
N-Ethylguanidine Sulfate 0.1% Formic AcidHeavy White Precipitation> 5.0 x 10^42:1 (Failing)
N-Ethylguanidine Sulfate 10 mM Ammonium FormateModerate Precipitation> 2.5 x 10^45:1 (Failing)
N-Ethylguanidine Formate (Post-SPE)50 mM Ammonium FormateClean~ 8.0 x 10^315:1
N-Ethylguanidine Formate (Post-SPE)5 mM Ammonium Formate Clean < 1.0 x 10^3 120:1 (Optimal)

Table 1: Causative relationship between counter-ion presence, buffer concentration, and MS performance metrics.

Frequently Asked Questions (FAQs)

Q: Can I just use a highly aqueous reversed-phase method (e.g., C18) instead of HILIC to wash the sulfate out? A: While a highly aqueous mobile phase prevents sulfate precipitation in the column, it does not prevent it in the MS source. Furthermore, N-Ethylguanidine is too polar to retain on a standard C18 column without ion-pairing agents (like heptafluorobutyric acid), which themselves cause severe ion suppression and baseline noise in negative mode, and permanently contaminate the system. HILIC combined with pre-analysis counter-ion exchange is the scientifically sound approach.

Q: My baseline is drifting upwards during the HILIC gradient, even after removing the sulfate. Why? A: This is a classic symptom of column bleed or buffer mismatch. In HILIC, as the aqueous content increases during the gradient, the solubility of silica-based stationary phases slightly increases, especially if the pH is outside the column's tolerance[2]. Ensure your mobile phase pH is buffered correctly (pH 3-5 using ammonium formate/acetate) and consider switching to a polymer-based or hybrid-silica HILIC column designed for robust LC-MS applications.

Q: How do I differentiate between electronic noise and chemical noise? A: Electronic noise (e.g., from a failing detector) is typically constant and independent of LC flow. Chemical noise (from solvents, column bleed, or sample matrix) will change when the LC flow is stopped or diverted to waste[3]. To test, bypass the LC column and infuse pure solvent directly into the MS; if the noise drops, the issue is chromatographic or sample-related.

References

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Restek Corporation.1

  • How to Maximize Sensitivity in LC-MS. MilliporeSigma.

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. 2

  • The LCGC Blog: HPLC Diagnostic Skills—Noisy Baselines. Chromatography Online. 3

Sources

Troubleshooting

Solutions for N-Ethylguanidine sulfate HPLC peak tailing

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals dealing with the chromatographic challenges of highly polar, basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical scientists and drug development professionals dealing with the chromatographic challenges of highly polar, basic compounds.

Below is an in-depth troubleshooting guide and validated methodology for resolving HPLC peak tailing specifically associated with N-Ethylguanidine sulfate .

Diagnostic Workflow

PeakTailing N1 Peak Tailing Observed (Asymmetry > 1.5) N2 Assess Stationary Phase N1->N2 N3 Switch to Type B Silica (High Purity, End-capped) N2->N3 Type A Silica N4 Evaluate Mobile Phase pH N2->N4 Type B Silica N3->N4 N5 Lower pH < 3.0 (Protonate Silanols) N4->N5 pH > 3.0 N6 Evaluate Analyte Retention N4->N6 pH < 3.0 N5->N6 N7 Implement HILIC Mode (For Polar Guanidines) N6->N7 Poor Retention (k' < 2) N8 Use Ion-Pairing Reagents (e.g., TFA, Sulfonates) N6->N8 Adequate Retention N9 Symmetrical Peak Achieved (Asymmetry 1.0 - 1.2) N7->N9 N8->N9

Diagnostic decision tree for resolving N-Ethylguanidine sulfate HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does N-Ethylguanidine sulfate exhibit severe peak tailing on my standard C18 column? A1: N-Ethylguanidine sulfate is a strongly basic compound (guanidines typically have a pKa ~13.6). In reversed-phase HPLC, peak tailing for such compounds is primarily caused by a dual retention mechanism. While the ethyl chain interacts hydrophobically with the C18 phase, the highly basic guanidino group undergoes secondary polar interactions with ionized residual silanol groups (Si-O⁻) on the silica surface[1]. This cation-exchange interaction causes the trailing edge of the peak to elute slower than the main body[2]. Furthermore, trace metal contamination (like iron or aluminum) in older "Type A" silica columns withdraws electrons from silanols, increasing their acidity and severely exacerbating tailing[2][3].

Q2: How does mobile phase pH influence this secondary interaction, and what is the optimal range? A2: Residual silanol groups are acidic, with a pKa ranging from 3.5 to 4.5. Operating at a mid-pH (e.g., pH 5–7) leaves them fully ionized and highly interactive. To eliminate this, you must lower the mobile phase pH below 3.0[1][4]. At pH < 3.0, the silanol groups are fully protonated (Si-OH), neutralizing their negative charge and effectively shutting down the cation-exchange pathway[4].

Q3: When I lower the pH, my peak shape improves, but the retention time drops drastically. How do I retain this highly polar compound? A3: Lowering the pH fully ionizes N-Ethylguanidine, making it highly hydrophilic and causing it to elute near the void volume on a standard C18 column. To achieve both symmetrical peaks and adequate retention, you must shift your chromatographic mode. You have two primary self-validating paths:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): The most robust and modern solution for highly polar, persistent organic compounds like guanidine derivatives[5].

  • Ion-Pairing Chromatography (IPC): Adding an anionic reagent to a reversed-phase system to form a hydrophobic complex with the analyte[3][6].

Self-Validating Experimental Protocols

Protocol A: HILIC Workflow for Guanidine Derivatives (Recommended)

Causality & Validation: HILIC bypasses silanol-driven tailing entirely by utilizing a polar stationary phase and a highly organic mobile phase. Retention is driven by the analyte partitioning into a water-enriched layer immobilized on the silica surface. The use of ammonium formate standardizes the ionization state of both the column and the analyte, ensuring a self-validating system where retention time remains stable across consecutive injections[5][6].

Step-by-Step Methodology:

  • Column Selection: Install a Hydrophilic Interaction Liquid Chromatography (HILIC) column, such as an Ethylene Bridged Hybrid (BEH) Amide or bare silica column (e.g., 2.1 x 100 mm, 1.7 µm)[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 3.0 using formic acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • System Equilibration: Flush the system with 80% Mobile Phase B for at least 20 column volumes to establish the critical aqueous layer on the stationary phase.

  • Gradient Program: Run an isocratic elution at 80% B for 5 minutes at a flow rate of 0.4 mL/min. If retention is too strong, shallowly decrease the organic modifier to 70% B.

  • Wash & Re-equilibration: Incorporate a column wash at 40% B for 2 minutes, followed by a 5-minute re-equilibration at 80% B.

Protocol B: Low-pH Ion-Pairing Reversed-Phase (IP-RP) Workflow

Causality & Validation: If a HILIC setup is unavailable, IP-RP is the standard alternative. Trifluoroacetic acid (TFA) acts as an anionic ion-pairing reagent, pairing with the positively charged guanidinium ion to form a neutral, hydrophobic complex that retains well on a C18 phase[6]. Simultaneously, the low pH (~2.0) of 0.1% TFA fully protonates residual silanols, masking them from secondary interactions[3]. Validation Check: If tailing persists despite 0.1% TFA, the root cause is likely metal contamination in the silica matrix, prompting an immediate switch to a high-purity Type B column[2][3].

Step-by-Step Methodology:

  • Column Selection: Install a high-purity, fully end-capped "Type B" C18 column designed for low-pH stability (e.g., Agilent ZORBAX StableBond)[1].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% - 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.05% - 0.1% TFA in LC-MS grade Acetonitrile.

  • Sample Preparation: Ensure the N-Ethylguanidine sulfate sample is dissolved in the initial mobile phase conditions to prevent solvent-mismatch peak fronting.

  • Gradient Program: Initiate at 2% B, ramping to 30% B over 10 minutes.

  • Evaluation: Monitor the USP Tailing Factor. A successful run will yield an asymmetry factor (As) ≤ 1.2.

Quantitative Data Presentation

Table 1: Comparison of Chromatographic Strategies for N-Ethylguanidine Sulfate

Chromatographic StrategyStationary PhaseMobile Phase AdditiveMechanism of ActionExpected Tailing Factor (As)Retention Factor (k')
Standard Reversed-Phase Type A C18 (Uncapped)None (Neutral pH)Hydrophobic + Strong Cation Exchange> 2.5 (Severe Tailing)< 1.0 (Poor)
Low-pH Reversed-Phase Type B C18 (End-capped)Formic Acid (pH 2.5)Hydrophobic (Silanols protonated)1.3 - 1.5 (Moderate)< 1.0 (Poor)
Ion-Pairing RP (IP-RP) Type B C18 (Low pH stable)0.05% - 0.1% TFAIon-pairing + Silanol masking1.1 - 1.2 (Excellent)2.0 - 4.0 (Good)
HILIC BEH Amide / Bare Silica10 mM Ammonium FormateAqueous partitioning1.0 - 1.1 (Ideal)3.0 - 6.0 (Excellent)

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsByuwk_lGjX-PeXIy5kPASbquEqWSg_aVaRXOOlwUbTGthIzog8Plku2tMYAY3kPs-5h-iYI8okyFaW5wcei_9Bv9N_bED4KuqDNQZ9fFhltsczDDjnlO5nBIdqKLEVKuFB0TcXhvyGYDk0yG6XL6rEpqCn0qXg==]
  • Peak Tailing in HPLC - Element Lab Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHBPvVv3VC4XT_ABjovUhjv4u_fViSaaU3G4EeNCrI04fG7fTZXhazhMJS-LC7ITxFLTmhSl2oHuXyuyMwHByM2-UBVIWMC19xsKLJBnII8NwA7RDLynsk814k--XZY8hIleXzlwGY5L4d0ZJLjDJrMwe5GcsQ30A7k7XXoewChkzfNP2YH_ZhcSTjqsnqXA==]
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzeBdSKRG10K61YLwRu1DhSODrkglsCGDT7hV8ZZiSJY1WHykMEPI9kmS4iDHHfQWcnfx-6kGih5Y3uW5Xers3y2iHGSeKA06gcdpQZsLOYwQLxITuPgA71FTxci-89twT7Bj-hNCIVDvsq7jUITRY8N7HkAAZpbS-zdykd4FeZ4S_7UkhxfSfaYN6ypcVviq39cYUZBiEimE1dqyJyF8=]
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBQc0OTHitwTZUy75MIfCHcwk1J1MgPAFcx027Fc7d9R-bI0aGekrzADGSPX7zvRoRMypvUTF2Jp6mDPqkW7Kdh4zr3ICwHOSLMfgltveLwPgxu4cJI96z8Gk-AMJxUGQosroAFDoBXrAb99LKHX5-V73jKMq9DFj6XSSGNmu5tReZ8PktgnjmGaMfj2EELZCslde-0ds=]
  • Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO4e7UApfPRdVYyCK2-NC9bThQlcM9iwnOEOS4LZV-6jc45wf1fgbhdz6Mz6HcBduPIEJvXK3rc2yZzFvTPYtKpBieiYHGLfFqbebJYPcUfGtx0NslCm5iZdifmCI3dh8erYGj]
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC - HPLC.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQRgoWV1duGdlLgasKZz5-JVbkPg-xQFIVRUh_C7uJvTnfmgwj1qw6ZC42fA04j4NvJXZWKCOxv7HgbSULkivrYgtKl0DRi01G9mrjrGg-s7YmWt-wqRM1j5sYsix0cQDmuq6SSkHOFPlqikNZgic=]
  • Guanidine derivatives - Chromatography Forum.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHczG6cPMLE160mawkGGIA0rMgo_mqUdwep12WdfGv8aYgW21iFn6OJdiQAf4ymQMbGNGKhQiug48cUELI-XAPVBAuL4ur8yEoKEwIX3shwomlqS0ialBQwR2GwBmZ06Jm354YuXYkxTeY-]

Sources

Optimization

Technical Support Center: Preventing Oxidation of N-Ethylguanidine Sulfate in Aqueous Solutions

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-Ethylguanidine sulfate (NEGS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers, analytical chemists, and drug development professionals working with N-Ethylguanidine sulfate (NEGS). While guanidine derivatives are generally robust, specific aqueous conditions can trigger oxidative degradation, compromising experimental integrity and yielding reactive byproducts.

This document synthesizes mechanistic causality, self-validating experimental protocols, and quantitative data to help you build an oxidation-proof workflow.

Part 1: The Causality of Guanidine Oxidation

To prevent oxidation, we must first understand the structural vulnerabilities of the target molecule. Guanidines are organic superbases with a pKa of approximately 13.6. In neutral water, they exist almost exclusively as the guanidinium cation [1].

The Resonance Lock: In its protonated state, the +1 charge is symmetrically delocalized across the three nitrogen atoms. This intense resonance stabilization creates a massive kinetic barrier against oxidation.

The Oxidative Trigger: Oxidation almost exclusively occurs when this resonance is broken. This happens via two primary pathways:

  • Alkaline Deprotonation: At high pH, the molecule deprotonates, exposing lone electron pairs that are highly susceptible to electrophilic attack or single-electron transfer[2].

  • ROS & Fenton Chemistry: Transition metals (e.g., Fe²⁺, Cu²⁺) in standard buffers catalyze the formation of reactive oxygen species (ROS) like hydroxyl radicals or peroxynitrite. These oxidants force an O-atom transfer to the α -nitrogen, forming an unstable N-hydroxyguanidine intermediate. This intermediate rapidly undergoes oxidative C-N bond cleavage, releasing nitric oxide (NO), cyanamides, and N-ethylurea[3][4].

Pathway NEGS N-Ethylguanidinium (Resonance Stabilized) Deprot Deprotonated Base (Reactive) NEGS->Deprot pH > 11 (Deprotonation) NHydroxy N-Hydroxy Intermediate (Unstable) Deprot->NHydroxy ROS / Metal Catalysis (O-atom transfer) Products Ethylurea + Cyanamide + Nitric Oxide NHydroxy->Products Oxidative C-N Cleavage

Mechanistic pathway of N-Ethylguanidine oxidative degradation via N-hydroxylation.

Part 2: Self-Validating Prevention Protocol

Do not rely on a single preventative measure. The following step-by-step methodology establishes a self-validating system to ensure absolute stability of NEGS in solution.

Step 1: Trace Metal Chelation (The Anti-Fenton Step)
  • Action: Add 0.1 mM to 0.5 mM EDTA to your aqueous solvent before introducing NEGS.

  • Causality: Even trace amounts of transition metals in glassware or biological buffers will catalyze the decomposition of dissolved oxygen into hydroxyl radicals. EDTA sequesters these metals, shutting down Fenton-like catalytic cycles[4].

  • Self-Validation: Perform a baseline UV-Vis scan of the buffer prior to NEGS addition. The absence of absorption >300 nm confirms the lack of gross metal-organic complexes.

Step 2: The "pKa Lock" (pH Control)
  • Action: Buffer the solution to a strictly controlled pH of 5.5 – 6.5 using a non-nucleophilic buffer (e.g., MES or Acetate).

  • Causality: Maintaining a slightly acidic to neutral pH guarantees the molecule remains 100% protonated. The delocalized positive charge repels electrophilic oxidants, effectively "locking" the molecule in its stable state[2].

  • Self-Validation: Measure the pH immediately post-dissolution. The system is validated if the pH remains stable within ±0.1 units after 24 hours at room temperature.

Step 3: Atmospheric Displacement (Deoxygenation)
  • Action: Sparge the buffered solvent with inert Argon gas for 15 minutes prior to adding the active compound.

  • Causality: Displacing dissolved oxygen (DO) removes the primary precursor required for ROS generation in aqueous media.

  • Self-Validation: Use a dissolved oxygen meter to confirm DO is < 0.5 mg/L before adding the NEGS powder.

Protocol Step1 1. Solvent Prep Use 18.2 MΩ·cm H2O Step2 2. Chelation Add 0.1 - 0.5 mM EDTA Step1->Step2 Step3 3. pH Lock Buffer to pH 5.5 - 6.5 Step2->Step3 Step4 4. Deoxygenation Sparge with Argon (15 min) Step3->Step4 Step5 5. Storage Seal in dark vials at 4°C Step4->Step5

Step-by-step self-validating workflow to prevent NEGS oxidation in aqueous solutions.

Part 3: Quantitative Stability Data

The table below summarizes the synergistic effects of the preventative protocol on a 10 mM NEGS solution subjected to accelerated oxidative stress (40°C for 48 hours).

Experimental ConditionDissolved O₂pHAdditiveNEGS RecoveryPrimary Degradant Detected
Ambient Control ~8.0 mg/L8.5None72.4%N-Ethylurea
pH Controlled ~8.0 mg/L6.0None94.1%Trace Cyanamide
Chelation + pH ~8.0 mg/L6.0EDTA (0.1 mM)98.3%None detected
Fully Optimized <0.5 mg/L6.0EDTA + Argon>99.5% None detected

Part 4: Troubleshooting FAQs

Q: Why does my NEGS solution turn slightly yellow over time? A: Yellowing is a macroscopic indicator of advanced oxidation. It results from the radical-mediated dimerization of trace N-hydroxyguanidine intermediates into extended conjugated azo-systems[3]. If your solution has turned yellow, the batch is compromised and must be discarded.

Q: Can I use UV sterilization for my NEGS solutions? A: Absolutely not. UV irradiation homolytically cleaves dissolved oxygen and water, generating highly reactive hydroxyl radicals that will rapidly oxidize the guanidinium core[4]. Always use 0.22 µm PES membrane filtration for sterilization.

Q: Does the sulfate counterion inherently protect against oxidation? A: Yes, but only indirectly. When dissolved in unbuffered water, the sulfate salt acts as a mild acidifier, driving the equilibrium toward the highly stable, resonance-protected guanidinium cation[1]. However, this inherent protection is easily overwhelmed if the compound is dissolved in strong alkaline biological buffers (e.g., Tris pH 8.8).

Q: Can I freeze the solution to halt oxidation completely? A: While freezing (-20°C) slows down kinetic degradation, freeze-thaw cycles can cause localized concentration gradients (cryoconcentration) of dissolved oxygen and trace metals, which may paradoxically accelerate oxidation upon thawing. It is safer to store the solution at 4°C in the dark under an Argon headspace.

Sources

Reference Data & Comparative Studies

Validation

N-Ethylguanidine sulfate vs aminoguanidine sulfate for NOS inhibition

This technical comparison guide provides an in-depth analysis of Aminoguanidine Sulfate and N-Ethylguanidine Sulfate as inhibitors of Nitric Oxide Synthase (NOS). Designed for researchers and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical comparison guide provides an in-depth analysis of Aminoguanidine Sulfate and N-Ethylguanidine Sulfate as inhibitors of Nitric Oxide Synthase (NOS). Designed for researchers and drug development professionals, this guide evaluates their pharmacodynamic profiles, structural mechanisms, and the experimental methodologies required to validate their efficacy.

Pharmacological Context & Isoform Selectivity

Nitric oxide (NO) is a pleiotropic signaling molecule synthesized by three primary NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). While eNOS and nNOS are constitutively expressed to maintain vascular tone and neurotransmission, iNOS is upregulated during inflammatory cascades, producing massive amounts of NO that can lead to tissue damage and pathophysiology[1].

The development of isoform-selective inhibitors is critical to suppressing inflammatory NO production without compromising essential cardiovascular and neurological functions[2]. Guanidine derivatives have long been explored as L-arginine competitive inhibitors. However, minor structural modifications drastically alter their affinity and selectivity.

Mechanistic Causality: Structural Determinants of Inhibition

The efficacy of a NOS inhibitor is dictated by its ability to mimic the endogenous substrate (L-arginine) while establishing unique interactions within the enzyme's catalytic pocket.

  • Aminoguanidine Sulfate (The Benchmark): Aminoguanidine (AG) is a highly validated, selective iNOS inhibitor[1]. The causality behind its potency lies in its hydrazine moiety (-NH-NH₂) . This nucleophilic group allows AG to coordinate directly with the active-site heme iron or form critical hydrogen bonds with adjacent residues specific to the iNOS isoform. This mechanism-based interaction results in a tight-binding, competitive inhibition that heavily favors iNOS over constitutive isoforms[1].

  • N-Ethylguanidine Sulfate (The Aliphatic Analog): N-Ethylguanidine (EG) is a simple alkylguanidine. While the guanidino group allows it to enter the L-arginine binding pocket, the ethyl substitution (-CH₂CH₃) provides only aliphatic steric bulk. It lacks the critical nucleophilic or coordinating properties of a hydrazine (found in AG) or a thiol group (found in potent analogs like mercaptoethylguanidine, MEG)[3]. Consequently, EG acts only as a weak, non-selective steric competitor, resulting in negligible clinical or experimental utility for targeted iNOS suppression.

Quantitative Performance Data

The following table summarizes the comparative inhibitory potency (IC₅₀) and selectivity ratios of both compounds. Lower IC₅₀ values indicate higher binding affinity and potency.

InhibitorTarget IsoformIC₅₀ ValueSelectivity Ratio (iNOS/eNOS)Mechanism of Action
Aminoguanidine Sulfate iNOS (murine)~2.1 µM[1]>80[1]Competitive, heme-coordinating[1]
Aminoguanidine Sulfate eNOS (human/bovine)>168 µM[1]N/AWeak competitive
Aminoguanidine Sulfate nNOS (rat/human)>80 µM[1]N/AWeak competitive
N-Ethylguanidine Sulfate iNOS / eNOS / nNOS>500 µM (Weak)Non-selectiveWeak steric competition

Visualizing the Inhibition Pathway

G LArg L-Arginine (Endogenous Substrate) NOS iNOS Enzyme (Active Heme Center) LArg->NOS Substrate Binding NO Nitric Oxide (NO) + L-Citrulline NOS->NO Catalysis (O2, NADPH) AG Aminoguanidine Sulfate (Potent iNOS Inhibitor) AG->NOS High Affinity Heme Coordination EG N-Ethylguanidine Sulfate (Weak Alkylguanidine) EG->NOS Weak Steric Competition

Mechanistic pathway of iNOS inhibition comparing Aminoguanidine and N-Ethylguanidine.

Self-Validating Experimental Protocol: Radiometric NOS Assay

To objectively compare the efficacy of AG versus EG, researchers must utilize a self-validating system. While the Griess assay (measuring nitrite accumulation) is common, it is susceptible to ROS interference. The Radiometric L-[¹⁴C]arginine Conversion Assay is the gold standard because it directly measures catalytic turnover[1].

Causality of Assay Design: This protocol relies on the charge difference between the substrate and the product. At physiological pH, L-arginine carries a net positive charge, whereas L-citrulline is neutral. By passing the reaction through a cation-exchange resin, the unreacted substrate is trapped, allowing only the synthesized product to elute for precise quantification[1].

Step-by-Step Methodology:
  • Reaction Mixture Preparation: Prepare a master mix containing HEPES buffer (pH 7.4), NADPH (an essential electron donor), tetrahydrobiopterin (BH₄, critical for NOS dimerization), and radiolabeled L-[¹⁴C]arginine[1]. Note: For eNOS/nNOS counter-screening, supplement with CaCl₂ and calmodulin.

  • Inhibitor Incubation: Aliquot the mixture into microcentrifuge tubes. Add Aminoguanidine Sulfate or N-Ethylguanidine Sulfate at varying logarithmic concentrations (e.g., 0.1 µM to 1000 µM). Include a vehicle control (0% inhibition) and a baseline blank (no enzyme).

  • Enzyme Initiation: Add purified recombinant iNOS (or eNOS/nNOS) to the mixtures to initiate the reaction[1].

  • Incubation & Termination: Incubate at 37°C for exactly 20 minutes. Terminate the reaction by adding a cold Stop Buffer containing EGTA (to chelate calcium and halt constitutive NOS) and an excess of unlabeled L-arginine (to outcompete the radiolabel)[1].

  • Resin Separation: Apply the terminated reaction mixture to a column packed with Dowex 50W (Na⁺ form) cation-exchange resin. Elute with water. The positively charged L-[¹⁴C]arginine binds to the resin, while the neutral L-[¹⁴C]citrulline flows through[1].

  • Quantification: Collect the eluate and measure the radioactivity using a liquid scintillation counter. Calculate the IC₅₀ by plotting the percent inhibition against the log of the inhibitor concentration[1].

G Prep 1. Prepare NOS Reaction Mixture Incubate 2. Incubate with AG vs EG Prep->Incubate Enzyme 3. Add iNOS/eNOS Initiate Reaction Incubate->Enzyme Stop 4. Terminate (Stop Buffer) Enzyme->Stop Measure 5. Quantify 14C-Citrulline (Scintillation) Stop->Measure

Self-validating radiometric workflow for comparative NOS inhibitor screening.

Conclusion

For researchers targeting iNOS, Aminoguanidine Sulfate remains a superior, highly selective pharmacological tool due to its hydrazine-mediated active site coordination. Conversely, N-Ethylguanidine Sulfate lacks the necessary pharmacophore for high-affinity binding, rendering it largely ineffective for targeted NOS inhibition workflows.

Sources

Comparative

Comparative Toxicity and Pharmacological Profiling: N-Ethylguanidine Sulfate vs. Methylguanidine

Executive Summary Guanidine derivatives occupy a complex space in biochemistry, acting as everything from endogenous pathophysiological drivers to highly specific synthetic tools. Methylguanidine (MG) is a well-character...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Guanidine derivatives occupy a complex space in biochemistry, acting as everything from endogenous pathophysiological drivers to highly specific synthetic tools. Methylguanidine (MG) is a well-characterized uremic toxin that accumulates during chronic kidney disease (CKD), driving severe cardiovascular and neurological pathologies[1]. Conversely, N-Ethylguanidine (EG) sulfate is primarily utilized as an intermediate in organic synthesis and a biochemical reagent for the "chemical rescue" of mutant proteins[2].

This guide provides an objective, data-driven comparison of their toxicological profiles, mechanisms of action, and the field-proven experimental protocols used to evaluate them.

Mechanistic Toxicity Profiles

Methylguanidine (MG): The Endogenous Uremic Toxin

In healthy individuals, MG is maintained at trace levels. However, in uremic patients, its concentration spikes drastically, exhibiting a Uremic/Normal (CU/CN) ratio of approximately 106.00[1].

  • Cardiovascular Toxicity: MG acts as a competitive inhibitor of endothelial nitric oxide synthase (eNOS)[3]. By suppressing nitric oxide (NO) production, MG induces endothelium-independent vascular contractions, directly contributing to the severe hypertension and atherosclerosis observed in end-stage renal disease (ESRD)[4].

  • Neurotoxicity: MG readily crosses the blood-brain barrier. Once in the central nervous system, it inhibits glutamate decarboxylase—the enzyme responsible for converting glutamate to γ -aminobutyric acid (GABA)[1]. The resulting localized GABA depletion leads to neuronal excitability, oxidative stress, and uremic encephalopathy.

N-Ethylguanidine (EG) Sulfate: The Synthetic Analog

Unlike MG, EG sulfate does not accumulate endogenously and is not classified as a uremic toxin. Its physiological toxicity is generally restricted to acute high-dose exposure, primarily acting as a localized irritant.

  • Biochemical Utility: EG is frequently employed in structural biology for the "chemical rescue" of arginine-mutant enzymes (e.g., carboxypeptidase A)[2]. Because EG is isosteric to the arginine side chain, it can restore the necessary positive charge in an enzyme's active site without the steric hindrance introduced by bulkier alkyl groups[2].

  • Pharmacological Profile: In physiological assays, EG is a significantly weaker inhibitor of NOS compared to MG. Early toxicological studies noted its potential as a curare antagonist, meaning it can affect neuromuscular transmission, but only at highly elevated, non-physiological concentrations. Its acute toxicity is relatively low, with a reported subcutaneous LDLo​ in rodents of approximately 284 mg/kg[5].

Quantitative Data Comparison

The following table summarizes the divergent physicochemical and toxicological properties of both compounds.

ParameterMethylguanidine (MG)N-Ethylguanidine (EG) Sulfate
Primary Classification Uremic Toxin / Endogenous MetaboliteSynthetic Intermediate / Biochemical Reagent
Pathophysiological Role Accumulates in CKD (CU/CN ratio ~106)No significant endogenous accumulation
Cardiovascular Toxicity Potent eNOS inhibitor; induces hypertensionWeak/negligible NOS inhibition at physiological levels
Neurotoxicity High (Inhibits glutamate decarboxylase)Low (Historically noted as a weak curare antagonist)
Biochemical Utility Limited (Highly toxic in vivo)High (Chemical rescue of Arginine-mutant proteins)
Acute Toxicity (Rodent) Highly toxic systemically LDLo​ (subcutaneous, rat): ~284 mg/kg

Pathophysiological & Experimental Visualizations

G CKD Chronic Kidney Disease (CKD) MG Methylguanidine Accumulation CKD->MG Decreased renal clearance eNOS eNOS Inhibition MG->eNOS Competitive binding GABA Glutamate Decarboxylase Inhibition MG->GABA Enzymatic block HTN Hypertension & Vascular Dysfunction eNOS->HTN Decreased NO levels Neuro Neurotoxicity (Decreased GABA) GABA->Neuro Excitotoxicity

Caption: Pathophysiological pathways of Methylguanidine toxicity in chronic kidney disease.

Workflow Cell Culture Endothelial Cells (HUVECs) Treat Treat with MG or EG (0.1 - 10 mM) Cell->Treat Stim Stimulate with Bradykinin (Induce eNOS) Treat->Stim Griess Griess Reagent Assay (Measure Nitrite) Stim->Griess Analyze Calculate IC50 for NOS Inhibition Griess->Analyze Spectrophotometric Quantification

Caption: Step-by-step experimental workflow for assessing endothelial NOS inhibition.

Self-Validating Experimental Protocols

To objectively compare the toxicity and pharmacological impact of MG and EG sulfate, researchers rely on highly controlled in vitro and in vivo assays. The following protocols are designed with built-in causality to ensure robust data generation.

Protocol A: In Vitro Assessment of eNOS Inhibition (Griess Assay)

Rationale: Nitric oxide (NO) has a half-life of mere seconds, making direct measurement erratic. The Griess diazotization reaction measures nitrite ( NO2−​ ), the stable primary oxidation product of NO, serving as a highly reliable surrogate marker for eNOS activity[4].

  • Cell Preparation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 96-well plates at 2×104 cells/well. Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Compound Incubation: Wash cells with PBS and replace media with arginine-free physiological buffer. Add MG or EG sulfate in a dose-response gradient (0.1 mM to 10 mM). Incubate for 30 minutes.

  • eNOS Stimulation: Add Bradykinin (1 μ M) to the wells. Causality: Bradykinin triggers an influx of intracellular calcium, which binds to calmodulin and actively stimulates eNOS. Without this step, baseline NO production is too low to accurately measure inhibition.

  • Griess Reaction: After 60 minutes, transfer 50 μ L of the supernatant to a new plate. Add 50 μ L of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Quantification: Incubate in the dark for 10 minutes. Measure absorbance at 540 nm using a microplate reader. Calculate the IC50​ values by comparing the nitrite reduction against a standard curve.

Protocol B: In Vivo Hemodynamic Response (Rat Model)

Rationale: Evaluating cardiovascular toxicity requires isolating the direct vascular effects of the guanidine derivatives from the body's natural autonomic reflexes[3].

  • Animal Preparation: Anesthetize adult male Wistar rats and cannulate the carotid artery (for continuous Mean Arterial Blood Pressure [MABP] monitoring) and the jugular vein (for intravenous drug administration).

  • Ganglionic Blockade: Administer Hexamethonium (5 mg/kg, i.v.). Causality: Hexamethonium is a non-depolarizing ganglionic blocker. It paralyzes the autonomic baroreceptor reflex, ensuring that any observed spike in MABP is strictly due to the direct peripheral eNOS inhibition caused by the guanidine compounds, rather than a systemic neural response[3].

  • Test Administration: Inject MG or EG sulfate (1–30 mg/kg, i.v.) as a bolus.

  • Validation via Rescue: To prove that the resulting hypertension is specifically due to NOS inhibition, administer L-Arginine (150 mg/kg, i.v.) 2 minutes prior to a subsequent guanidine injection. L-Arginine should outcompete the guanidine derivative at the eNOS active site, preventing the MABP spike[3].

References

  • Title: From Physicochemical Classification to Multidimensional Insights: A Comprehensive Review of Uremic Toxin Research Source: MDPI URL: [Link]

  • Title: Effect of methylguanidine on rat blood pressure: role of endothelial nitric oxide synthase Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: Mutant protein chemical rescue: From mechanisms to therapeutics Source: PMC / National Institutes of Health (NIH) URL: [Link]

  • Title: Effects of guanidino and uremic compounds on nitric oxide pathways Source: PubMed / National Institutes of Health (NIH) URL: [Link]

  • Title: ethylguanidine hydrochloride | CAS#:19341-54-9 Source: Chemsrc URL: [Link]

Sources

Validation

Comprehensive Technical Guide: N-Ethylguanidine Sulfate vs. N-Ethylguanidine Hydrochloride

Executive Summary For researchers and drug development professionals, selecting the correct salt form of a chemical reagent is as critical as the active moiety itself. N-Ethylguanidine is a versatile guanidine derivative...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the correct salt form of a chemical reagent is as critical as the active moiety itself. N-Ethylguanidine is a versatile guanidine derivative utilized across proteomics, supramolecular chemistry, and structural biology. However, its two primary salt forms—N-Ethylguanidine sulfate and N-Ethylguanidine hydrochloride —exhibit distinct physicochemical behaviors that dictate their experimental applications.

This guide objectively compares these two alternatives, detailing the causality behind their specific use cases, and provides self-validating experimental protocols for both in vitro biological assays and chemical synthesis workflows.

Physicochemical Properties & Counterion Causality

The fundamental difference between the sulfate and hydrochloride salts lies in their counterions, which directly influence stoichiometry, solubility, and hygroscopicity.

  • N-Ethylguanidine Hydrochloride is a monovalent salt. The chloride ion is biologically benign at millimolar concentrations, making this salt highly soluble in water and ideal for physiological assays without disrupting the cellular osmolarity or precipitating essential divalent cations[1].

  • N-Ethylguanidine Sulfate typically forms a 2:1 hemisulfate complex (two guanidinium cations per one sulfate anion). The divalent sulfate group enhances its ionic character and solid-state stability, rendering it less hygroscopic and highly suitable as a reagent in organic synthesis and crystallization studies[2].

Quantitative Data Comparison
PropertyN-Ethylguanidine SulfateN-Ethylguanidine Hydrochloride
CAS Number 3482-86-8[2]19341-54-9[1]
Molecular Formula C₆H₂₀N₆O₄S (2:1 Hemisulfate)[2]C₃H₉N₃·HCl[1]
Molecular Weight 272.32 g/mol [2]123.58 g/mol [1]
Stoichiometry 2:1 (Guanidinium : Sulfate)1:1 (Guanidinium : Chloride)
Primary Applications Supramolecular chemistry, synthesisProteomics, biological chemical rescue
Hygroscopicity Low (Stable crystalline solid)High (Requires desiccated storage)

Application Divergence: Biological Rescue vs. Supramolecular Chemistry

Chemical Rescue of Mutant Proteins (Hydrochloride Salt)

In structural biology and proteomics, N-Ethylguanidine hydrochloride is deployed as a chemical rescue agent. When an essential Arginine (Arg) residue in a protein is mutated (e.g., to Alanine), the protein often loses its function due to the missing guanidino side chain. N-Ethylguanidine HCl dissociates in aqueous media to provide a guanidinium ion that acts as a steric and electrostatic mimic of the Arg side chain, partially restoring enzymatic activity[3]. The hydrochloride salt is strictly chosen here because sulfate ions could precipitate calcium or magnesium in the cell culture media, confounding the biological readout.

Supramolecular Recognition (Sulfate Salt)

In supramolecular chemistry, artificial receptors (such as pyridine-based clefts) are synthesized to bind basic amino acid side chains. N-Ethylguanidine sulfate is the preferred guest molecule for these studies. The addition of the sulfate salt to aqueous solutions of receptor dipotassium salts drives the formation of highly stable, predictable 1:2 precipitates (receptor dianion to guanidinium cation)[4]. The sulfate counterion facilitates a clean ion-exchange process that is critical for downstream X-ray crystallographic analysis.

Visualizing the Mechanisms

Mechanism of Chemical Rescue

G A Arg-Mutant Protein (Loss of Function) C Steric & Charge Complementation A->C B N-Ethylguanidine HCl (Aqueous Solution) B->C Dissociation into Guanidinium Ion D Functional Protein (Chemical Rescue) C->D Mimics Arginine Side Chain

Mechanism of steric and charge complementation by N-Ethylguanidine HCl in Arg-mutant proteins.

Supramolecular Complexation Workflow

G Step1 Aqueous Receptor Solution (Dipotassium Salt) Step2 Add N-Ethylguanidine Sulfate (2:1 Stoichiometry) Step1->Step2 Step3 Yellow Precipitate Formation (1:2 Receptor:Guanidinium) Step2->Step3 Hydrogen Bonding & Ion Pairing Step4 Combustion Microanalysis & 1H NMR Validation Step3->Step4 Isolate & Dry

Workflow for supramolecular complexation and validation using N-Ethylguanidine sulfate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, embedding internal controls directly into the workflow.

Protocol A: In Vivo Chemical Rescue Assay (Using N-Ethylguanidine HCl)

Objective : Restore the function of an Arg-mutant protein (e.g., pga1-ts allele in yeast) using a small molecule mimic[3]. Causality : The HCl salt is utilized to prevent the precipitation of divalent cations in the YPD growth medium, ensuring that any observed growth is due to protein rescue, not media alteration.

  • Stock Preparation : Dissolve N-Ethylguanidine hydrochloride in sterile ddH₂O to create a 75 mM stock solution. Filter sterilize through a 0.22 µm membrane.

  • Media Supplementation : Supplement rich medium (YPD) with the stock solution to achieve a final testing concentration of 0.375 mM[3].

  • Inoculation : Inoculate the supplemented medium with the Arg-mutant strain.

  • Incubation : Incubate the cultures with constant shaking at the restrictive temperature (e.g., 37°C). Measure the absorbance at 600 nm (A₆₀₀) every 5 minutes using a microplate reader.

  • Self-Validation Check : Simultaneously run an untreated mutant (Negative Control) and a treated wild-type strain (Toxicity Control). The assay is strictly validated if the treated mutant exhibits restored logarithmic growth while the treated wild-type shows identical growth to an untreated wild-type, proving the rescue is target-specific and non-toxic.

Protocol B: Artificial Receptor Binding Assay (Using N-Ethylguanidine Sulfate)

Objective : Synthesize and isolate a hydrogen-bonded complex between an artificial pyridine-based receptor and a guanidinium guest[4]. Causality : The sulfate salt is chosen because its 2:1 stoichiometry perfectly complements the dipotassium salts of the target diacid receptors, driving the thermodynamic precipitation of the complex.

  • Receptor Preparation : Dissolve the dipotassium salt of the target artificial receptor in a minimal volume of ddH₂O.

  • Ligand Addition : Add a stoichiometric equivalent of N-Ethylguanidine sulfate directly to the aqueous receptor solution[4].

  • Complexation : Stir the mixture briefly, then allow it to stand undisturbed at 25°C. Monitor for the formation of a distinct yellow precipitate.

  • Isolation : Withdraw the precipitate and immediately place it under a vacuum (0.1 mm Hg, 25°C, 48 hours) to prevent desolvation of the hydrated complex.

  • Self-Validation Check : Subject the dried precipitate to ¹H NMR spectroscopy (300 MHz, CDCl₃) and combustion microanalysis. The protocol is validated only if the integration of the ethyl protons against the receptor's aromatic protons confirms an exact 1:2 ratio of receptor dianion to guanidinium cation[4].

References

  • BioRxiv. "Chemical rescue of mutant proteins in living cells by naturally occurring small molecules". Available at: [Link]

  • Journal of the American Chemical Society (ACS). "Role of Pyridine Hydrogen-Bonding Sites in Recognition of Basic Amino Acid Side Chains". Available at: [Link]

Sources

Comparative

Benchmarking N-Ethylguanidine Sulfate Against Standard Enzyme Inhibitors: A Mechanistic and Experimental Guide

As drug development increasingly targets specific enzymatic pathways to modulate cardiovascular and immune responses, the precise benchmarking of novel inhibitors against established standards is critical. This guide pro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets specific enzymatic pathways to modulate cardiovascular and immune responses, the precise benchmarking of novel inhibitors against established standards is critical. This guide provides an in-depth comparative analysis of N-Ethylguanidine sulfate (NEG-S) against standard Nitric Oxide Synthase (NOS) inhibitors, detailing the mechanistic causality and the self-validating experimental protocols required for rigorous evaluation.

Mechanistic Profiling: The Causality of Inhibition

Nitric Oxide Synthase (NOS) catalyzes the oxidation of L-arginine to L-citrulline and nitric oxide (NO)[1]. To effectively benchmark NEG-S, we must first understand how its mechanism of action diverges from classical inhibitors like L-NMMA (NG-monomethyl-L-arginine) and Aminoguanidine.

  • Standard Inhibitors (L-NMMA & Aminoguanidine): L-NMMA acts as an alternate substrate and a mechanism-based inactivator. As the NOS enzyme attempts to metabolize L-NMMA, it leads to partial uncoupling of NADPH oxidation, generation of hydrogen peroxide, and irreversible enzyme inactivation[2]. Aminoguanidine operates similarly but exhibits a strong selectivity for the inducible isoform (iNOS)[3].

  • N-Ethylguanidine Sulfate (NEG-S): Unlike L-NMMA, NEG-S functions as a direct, competitive active-site inhibitor[4]. Because its structure mimics the guanidino group of L-arginine, it competes directly for the substrate-binding pocket. Crucially, that the binding of ethylguanidine induces a high-spin heme complex in the NOS oxygenase domain[5]. This perfectly mimics the conformational shift induced by the native substrate L-arginine, effectively "locking" the enzyme in a substrate-bound resting state without allowing catalytic turnover[5]. In contrast, many standard inhibitors induce a low-spin or mixed-spin state[5].

NOS_Pathway LArg L-Arginine (Substrate) NOS Nitric Oxide Synthase (eNOS / iNOS / nNOS) LArg->NOS Binds Active Site NO Nitric Oxide (NO) (Signaling Molecule) NOS->NO O2, NADPH, Ca2+/CaM Citrulline L-Citrulline (Byproduct) NOS->Citrulline Stoichiometric NEGS N-Ethylguanidine Sulfate (Competitive Inhibitor) NEGS->NOS Blocks Arginine Binding (High-Spin Heme) LNMMA L-NMMA / Aminoguanidine (Standard Inhibitors) LNMMA->NOS Mechanism-Based Inactivation

Diagram 1: Mechanism of NOS inhibition by N-Ethylguanidine Sulfate vs standard inhibitors.

Quantitative Benchmarking Data

To contextualize the performance of NEG-S, the following table summarizes the kinetic and mechanistic profiles of these inhibitors against NOS isoforms.

InhibitorPrimary Target IsoformMechanism of ActionHeme Spin State InducedApprox. IC50 (iNOS)
L-NMMA Non-selective (eNOS, iNOS, nNOS)Mechanism-based inactivation / Alternate substrateLow / Mixed spin~1 - 5 µM
Aminoguanidine iNOS selectiveMechanism-based inactivationLow spin~10 - 20 µM
N-Ethylguanidine Sulfate Non-selective / iNOS preferredCompetitive active-site inhibitionHigh spin~10 - 50 µM
L-NAME eNOS / nNOS preferredProdrug / Competitive inhibitionLow / Mixed spin~1 - 5 µM

Note: IC50 values are highly dependent on the concentration of competing L-arginine in the assay buffer. Precise Ki​ determination requires the radiometric assay detailed below.

Experimental Methodology: Self-Validating Radiometric Assay

While the Griess assay is frequently used to measure NOS activity by quantifying nitrite ( NO2−​ ), it is fundamentally flawed for precise Ki​ benchmarking. Nitrite is a downstream breakdown product; in biological buffers, reactive oxygen species (ROS) can prematurely scavenge NO, leading to artificially low nitrite readings and skewed IC50 values.

As a best practice, you must use the Radiometric [3H] -L-Citrulline Conversion Assay . This assay measures the 1:1 stoichiometric conversion of L-arginine to L-citrulline, providing a direct, interference-free readout of enzyme activity. The protocol below is designed as a self-validating system.

Step-by-Step Protocol
  • Enzyme & Cofactor Assembly: Dilute recombinant NOS in 50 mM HEPES buffer (pH 7.4). Add essential cofactors: 10 µM FAD, 10 µM FMN, 10 µM tetrahydrobiopterin (BH4), and 10 µg/mL calmodulin. Causality: NOS is a complex homodimer; omitting BH4 leads to enzymatic uncoupling, where the enzyme produces superoxide instead of NO, invalidating the assay[1].

  • Inhibitor Pre-incubation: Aliquot the enzyme mixture into a 96-well plate. Add NEG-S or standard inhibitors (L-NMMA, Aminoguanidine) at varying concentrations (0.1 µM to 1 mM). Pre-incubate for 15 minutes at 37°C. Causality: Because L-NMMA is a mechanism-based inactivator, pre-incubation ensures steady-state binding and allows time for the initial inactivation kinetics to stabilize[2].

  • Reaction Initiation: Initiate the reaction by adding 10 µM [3H] -L-arginine (approx. 0.5 µCi) and 1 mM NADPH. For eNOS/nNOS assays, ensure 1.2 mM CaCl2​ is present.

  • Self-Validating Termination: After exactly 15 minutes, quench the reaction by adding 400 µL of ice-cold stop buffer (20 mM HEPES, pH 5.5, containing 2 mM EGTA). Causality: EGTA instantly chelates calcium, halting Ca²⁺/CaM-dependent eNOS/nNOS activity. The drop to pH 5.5 is critical for the subsequent resin separation step.

  • Resin Separation & Quantification: Pass the quenched mixture through a column containing Dowex 50W (Na⁺ form) cation-exchange resin. Causality: At pH 5.5, the unreacted [3H] -L-arginine retains a strong positive charge and binds tightly to the resin. The enzymatically produced [3H] -L-citrulline is neutral and flows through into the eluate. Quantify the eluate using liquid scintillation counting to calculate the IC50 and Ki​ .

Assay_Workflow Step1 1. Enzyme Preparation Recombinant NOS + Cofactors (FAD, FMN, BH4) Step2 2. Inhibitor Pre-incubation Add NEG-S or Standards (15 min at 37°C) Step1->Step2 Step3 3. Reaction Initiation Add[3H]-L-Arginine + NADPH Step2->Step3 Step4 4. Termination & Separation Stop with EGTA buffer, pass through Dowex 50W resin Step3->Step4 Step5 5. Liquid Scintillation Counting Quantify eluted [3H]-L-Citrulline Step4->Step5 Data Data Analysis Calculate IC50 & Ki Values Step5->Data

Diagram 2: Radiometric [3H]-L-citrulline assay workflow for precise inhibitor benchmarking.

References

  • Tsai, A. L., Berka, V., Chen, P. F., & Palmer, G. (1996). Characterization of endothelial nitric-oxide synthase and its reaction with ligand by electron paramagnetic resonance spectroscopy. Journal of Biological Chemistry, 271(51), 32563-32571. URL: [Link]

  • Olken, N. M., & Marletta, M. A. (1993). NG-methyl-L-arginine functions as an alternate substrate and mechanism-based inhibitor of nitric oxide synthase. Biochemistry, 32(37), 9677-9685. URL:[Link]

  • Southan, G. J., Zingarelli, B., O'Connor, M., Salzman, A. L., & Szabo, C. (1996). Spontaneous rearrangement of aminoalkylisothioureas into mercaptoalkylguanidines, a novel class of nitric oxide synthase inhibitors with selectivity towards the inducible isoform. British Journal of Pharmacology, 117(4), 619-632. URL:[Link]

Sources

Validation

LC-MS/MS method validation for N-Ethylguanidine sulfate quantification

Optimizing LC-MS/MS Quantification of N-Ethylguanidine Sulfate: A Comparative Method Validation Guide Introduction The accurate quantification of small, highly polar, and basic molecules like N-Ethylguanidine sulfate (NE...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing LC-MS/MS Quantification of N-Ethylguanidine Sulfate: A Comparative Method Validation Guide

Introduction

The accurate quantification of small, highly polar, and basic molecules like N-Ethylguanidine sulfate (NEG sulfate) in biological matrices presents a persistent bioanalytical challenge. Due to its extreme hydrophilicity (logP < 0) and permanent positive charge at physiological pH, NEG sulfate exhibits negligible retention on traditional reversed-phase liquid chromatography (RPLC) columns. Consequently, it elutes in the void volume alongside endogenous salts and proteins, rendering it highly susceptible to matrix-induced ion suppression during electrospray ionization (ESI).

To overcome this, bioanalytical scientists typically evaluate two primary alternatives: Ion-Pairing Reversed-Phase (IP-RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC). This guide provides an objective, data-driven comparison of these methodologies, culminating in a fully validated HILIC-MS/MS protocol aligned with the latest FDA/ICH M10 guidelines for bioanalytical method validation[1].

Mechanistic Comparison: HILIC vs. IP-RP

Causality in Chromatographic Selection
  • Ion-Pairing Reversed-Phase (IP-RP): This traditional workaround utilizes volatile ion-pairing reagents (e.g., heptafluorobutyric acid, HFBA) in the mobile phase. The lipophilic tail of the reagent interacts with the C18 stationary phase, while its anionic head pairs with the positively charged guanidinium group. The Causality of Failure: While retention improves, ion-pairing reagents notoriously contaminate LC-MS systems. More critically, they increase the surface tension of the electrospray droplet, severely suppressing the ESI signal of the target analyte and causing persistent background noise.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates via a multimodal retention mechanism involving partitioning, hydrogen bonding, and electrostatic interactions. The polar stationary phase (e.g., Amide or bare silica) immobilizes a water-enriched layer. The high organic mobile phase (typically >70% acetonitrile) forces the polar NEG sulfate to partition into this aqueous layer[2]. The Causality of Success: The high organic content drastically improves ESI desolvation efficiency, yielding superior sensitivity without the system contamination associated with IP-RP[2].

G A Target: N-Ethylguanidine Sulfate (Highly Polar, Basic, logP < 0) B Standard RPLC (C18) A->B Highly Aqueous C Ion-Pairing RPLC (IP-RP) A->C Add Ion-Pairing Reagent D HILIC (Amide/Silica) A->D Highly Organic (>70% ACN) E Poor Retention Elutes in Void Volume (Severe Matrix Effect) B->E F Good Retention MS Contamination & Signal Suppression C->F G Excellent Retention Enhanced ESI Sensitivity (Optimal Choice) D->G

Logical workflow for selecting LC-MS/MS chromatographic modes for highly polar guanidines.

Experimental Protocols: A Self-Validating System

To ensure a self-validating analytical batch, the protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically N-Ethylguanidine-d5 sulfate. Because the SIL-IS co-elutes exactly with the analyte, it perfectly mirrors any matrix suppression or extraction losses, normalizing the quantitative readout and ensuring absolute trustworthiness of the data.

Step 1: Sample Preparation (Protein Precipitation)

Causality: Protein precipitation (PPT) using high organic solvent is preferred over Solid Phase Extraction (SPE) here because the resulting high-organic extract is directly compatible with HILIC injection conditions, preventing peak broadening.

  • Aliquot 50 µL of plasma (spiked with NEG sulfate and SIL-IS) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid to disrupt protein-binding and precipitate plasma proteins.

  • Vortex for 2 minutes at 1500 rpm to ensure complete mixing and protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial.

Step 2: Chromatographic Separation (HILIC)

Causality: An Amide column is selected over bare silica to provide stronger hydrogen bonding capabilities. The pH is strictly buffered at 3.0 to ensure the guanidine group remains fully protonated while standardizing the ionization state of residual surface silanols.

  • Column: Amide-bonded stationary phase (e.g., 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 85% B for 1 min, linear gradient to 50% B over 3 mins, re-equilibration at 85% B for 2 mins.

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry Detection (ESI+)
  • NEG Sulfate MRM: m/z 88.1 → 46.1 (Collision Energy: 15 eV).

  • SIL-IS MRM: m/z 93.1 → 51.1 (Collision Energy: 15 eV).

Method Validation Results & Quantitative Comparison

The validation was executed strictly according to the FDA/ICH M10 guidelines for bioanalytical assays[1]. The table below contrasts the performance of the optimized HILIC method against a traditional IP-RP method (using 5 mM HFBA).

Validation ParameterICH M10 Acceptance CriteriaIP-RP Method (C18 + HFBA)HILIC Method (Amide)
Linearity Range R² ≥ 0.9910 - 1000 ng/mL1 - 1000 ng/mL
Lower Limit of Quantitation (LLOQ) S/N ≥ 5, Precision ≤ 20%10 ng/mL1 ng/mL
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)8.5% - 16.2%2.1% - 6.4%
Accuracy (% Bias) ± 15% (± 20% at LLOQ)-12.4% to +14.1%-4.2% to +5.1%
Matrix Effect (IS-normalized) CV ≤ 15%45% (Severe Suppression)98% (Negligible)
Carryover ≤ 20% of LLOQ35% (System Contamination)Not Detected

Discussion & Conclusion

The empirical data explicitly demonstrates the superiority of the HILIC methodology for NEG sulfate quantification. The IP-RP approach suffers from severe signal suppression (Matrix Effect = 45%), driven by the ion-pairing reagent's interference with droplet evaporation in the ESI source. Furthermore, the lipophilic nature of HFBA causes persistent carryover (35%), violating ICH M10 criteria[1].

Conversely, the HILIC method leverages the high organic mobile phase to enhance desolvation, achieving a 10-fold improvement in the LLOQ (1 ng/mL vs. 10 ng/mL)[2]. The use of an Amide column buffered at pH 3.0 ensures robust retention via hydrogen bonding and cation exchange, yielding exceptional precision (CV < 6.5%) and accuracy. For bioanalytical laboratories developing pharmacokinetic assays for small polar guanidines, HILIC provides a robust, self-validating, and regulatory-compliant framework[3].

References

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: HILIC: The Pros and Cons Source: LCGC International URL: [Link]

  • Title: Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development Source: PubMed Central (PMC) URL: [Link]

Sources

Comparative

Reproducibility of N-Ethylguanidine sulfate biochemical assay results

Reproducibility of N-Ethylguanidine Sulfate Biochemical Assays: A Comparative Technical Guide As a Senior Application Scientist, I frequently encounter assay reproducibility issues stemming from a fundamental misundersta...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of N-Ethylguanidine Sulfate Biochemical Assays: A Comparative Technical Guide

As a Senior Application Scientist, I frequently encounter assay reproducibility issues stemming from a fundamental misunderstanding of reagent physiochemistry and receptor interaction mechanics. N-Ethylguanidine sulfate (CAS 3482-86-8) is a powerful synthetic guanidine derivative utilized primarily as a steric probe for ion channels and an inhibitor in nitric oxide synthase (NOS) and NMDA receptor studies (1[1]). However, its application is fraught with variability if the causality behind its molecular interactions is ignored.

This guide objectively compares N-Ethylguanidine sulfate against alternative guanidine compounds, establishing self-validating protocols to ensure absolute reproducibility in your electrophysiological and biochemical workflows.

Mechanistic Grounding: The Causality of Asymmetric Blockade

The primary utility of N-Ethylguanidine sulfate lies in its specific steric bulk. Unlike smaller endogenous molecules, the ethyl group attached to the guanidine moiety alters how the compound navigates receptor pores.

When evaluating acetylcholine (ACh)-activated ionic channels, researchers often observe highly variable IC50 values. The causality behind this variance is application asymmetry . The internal mouth of the ACh-activated channel is highly selective. N-Ethylguanidine applied externally (5 mM) can block ACh-induced currents by up to 83%, whereas internal application (even at 10 mM) yields only a 20-30% reduction (2[2]). The compound must penetrate beyond the selectivity filter to reach its binding site from the inside, a process sterically hindered by the ethyl group. Furthermore, guanidine derivatives can act as chemical chaperones to rescue mutant proteins, with their efficacy strictly dictated by steric compatibility with the binding site (3[3]).

G ACh Acetylcholine (Agonist) AChR ACh-Activated Channel ACh->AChR Activates Block Channel Blockade AChR->Block Induces state change Ext External N-Ethylguanidine (High Blockade: 83%) Ext->AChR Binds external mouth directly Int Internal N-Ethylguanidine (Low Blockade: 20-30%) Filter Selectivity Filter Int->Filter Steric hindrance by ethyl group Filter->AChR Limited penetration

Fig 1: Asymmetric blockade mechanism of N-Ethylguanidine on ACh channels.

Comparative Profiling of Guanidine Alternatives

To select the appropriate reagent, one must compare N-Ethylguanidine sulfate with its structural analogs. The sulfate counter-ion enhances aqueous solubility but introduces hygroscopicity, a major hidden variable in stock solution preparation.

Table 1: Quantitative Comparison of Alkylguanidine Derivatives

ParameterN-Ethylguanidine SulfateMethylguanidine SulfateAgmatine Sulfate
Molecular Weight 272.33 g/mol (2:1 salt)244.25 g/mol (2:1 salt)228.29 g/mol
Steric Bulk Moderate (Ethyl group)Low (Methyl group)High (Aminobutyl group)
Primary Targets AChR, NOS, NMDANOS, Uremic toxin pathwaysNOS, NMDA, Imidazoline receptors
Target Selectivity High spatial selectivityBroad/Non-specificHighly pleiotropic
Assay Reproducibility Challenge Asymmetric membrane permeabilityHigh baseline noise in cell assaysRapid enzymatic degradation
Optimal Use Case Patch-clamp steric probingUremia modelingEndogenous neuromodulation

Data synthesized from established pharmacological profiling of guanidine derivatives (1[1], 2[2]).

Self-Validating Experimental Protocol: Whole-Cell Patch-Clamp

To eliminate reproducibility errors when using N-Ethylguanidine sulfate, you must utilize a self-validating assay architecture. The following protocol utilizes the suction-pipette technique for internal perfusion, incorporating built-in mathematical and physiological controls.

Step 1: Reagent Preparation & Stoichiometric Control

  • Desiccate N-Ethylguanidine sulfate for 24 hours prior to use. As a sulfate salt, it absorbs ambient moisture, which artificially inflates the weighed mass and lowers actual molarity.

  • Prepare a 10 mM internal perfusion solution and a 5 mM external bath solution in standard physiological saline. Adjust pH to exactly 7.4; the guanidinium group is highly basic (pKa ~13.5), and local pH shifts will alter channel gating kinetics.

Step 2: Baseline Electrophysiology (The Physiological Control)

  • Voltage-clamp the target cells (e.g., chick myoballs or HEK293 cells expressing AChR) at -70 mV.

  • Self-Validation Check: Before applying ACh or the guanidine derivative, elicit voltage-gated sodium ( Na+ ) currents. If Na+ currents are absent or degraded, discard the cell. This proves the cell membrane is viable and not compromised by the pipette seal.

Step 3: Asymmetric Perfusion Application

  • External Test: Perfuse the 5 mM N-Ethylguanidine sulfate solution into the external bath. Apply ACh. Record the percentage of current block (Expected: ~83%[2]).

  • Washout: Flush the bath with standard saline until ACh currents return to >95% of baseline.

  • Internal Test: Utilize the suction-pipette to internally perfuse the 10 mM N-Ethylguanidine solution. Apply ACh externally. Record the block (Expected: ~20-30%[2]).

Step 4: Mathematical Validation (The GHK Check)

  • Alter the internal potassium/sodium ratios.

  • Measure the reversal potential of the ACh-activated currents.

  • Self-Validation Check: The shift in reversal potential must match the predictions of the Goldman-Hodgkin-Katz (GHK) voltage equation (2[2]). If it deviates by >5 mV, your internal perfusion system is leaking, and the data is invalid.

Workflow Step1 1. Baseline Recording (Check Voltage-Gated Na+) Step2 2. External Perfusion (Bath Application) Step1->Step2 Viability Confirmed Step3 3. Washout Phase (Reversibility Check) Step2->Step3 Measure External Block Step4 4. Internal Perfusion (Suction-Pipette) Step3->Step4 Baseline Restored Step5 5. GHK Equation Validation (Reversal Potential Shift) Step4->Step5 Measure Internal Block

Fig 2: Self-validating patch-clamp workflow for reproducible N-Ethylguanidine assays.

Conclusion & Best Practices

Reproducibility failures with N-Ethylguanidine sulfate rarely stem from the compound's purity, but rather from a failure to account for its hygroscopic nature, its basic pKa, and the profound asymmetry of its mechanism of action on ion channels. By enforcing strict desiccation protocols, utilizing internal Na+ current controls, and validating internal perfusion efficacy via the GHK equation, researchers can transform highly variable assay data into a robust, self-validating analytical system.

References

  • Title: 1-Ethylguanidine 98% (CAS 3482-86-8)
  • Title: Effects of drugs on acetylcholine-activated ionic channels of internally perfused chick myoballs Source: The Journal of Physiology / PubMed URL
  • Title: Chemical rescue of mutant proteins in living cells by naturally occurring small molecules Source: bioRxiv URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-Ethylguanidine sulfate

Standard Operating Procedure: Advanced Handling and PPE Protocols for N-Ethylguanidine Sulfate As a Senior Application Scientist, I recognize that handling chemical reagents requires more than just reading a Safety Data...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Advanced Handling and PPE Protocols for N-Ethylguanidine Sulfate

As a Senior Application Scientist, I recognize that handling chemical reagents requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical's physical properties to design foolproof safety protocols. N-Ethylguanidine sulfate (CAS 3482-86-8) is a highly valuable reagent frequently utilized in the synthesis of complex heterocycles, such as 3-Ethyl-6-methyl-isocytosines, and in advanced thermal analysis studies [1].

However, its physical state as a hygroscopic, crystalline powder presents specific operational challenges. Because it is a water-soluble sulfate salt, any aerosolized dust will rapidly dissolve upon contact with sweat on the skin or the mucous membranes of the eyes and respiratory tract, leading to acute, localized irritation [2]. This guide provides drug development professionals and laboratory researchers with a self-validating, causality-driven framework for the safe handling, personal protection, and disposal of N-Ethylguanidine sulfate.

Physicochemical Profile & Hazard Identification

To implement effective safety measures, we must first quantify the material's properties. The following table summarizes the critical quantitative data and hazard classifications that dictate our operational parameters [1, 2, 3].

Property / ClassificationData / SpecificationOperational Implication
CAS Number 3482-86-8Unique identifier for inventory and waste tracking.
IUPAC Name bis(carbamimidoyl(ethyl)azanium) sulfateIndicates an ionic salt structure, highly soluble in aqueous media.
Appearance White to pale cream crystals/powderFine particulate nature increases the risk of aerosolization.
Melting Point 244.0 - 250.0 °CThermally stable under standard laboratory conditions.
GHS Hazard H302 Acute Tox. 4 (Oral)Requires strict prohibition of food/drink in the handling area.
GHS Hazard H315 / H319 Skin Irrit. 2 / Eye Irrit. 2Mandates impermeable barrier protection (gloves, goggles).
GHS Hazard H335 STOT SE 3 (Respiratory)Necessitates handling within an engineered ventilation system.
Physical Characteristic HygroscopicAbsorbs ambient moisture; causes clumping and degrades stock purity.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the chemical's physical state and hazard profile.

  • Respiratory Protection: Because N-Ethylguanidine sulfate is a fine powder that causes respiratory irritation (H335) [3], primary protection must be engineered (fume hoods). If handling bulk quantities outside a closed system, an N95 or P100 particulate respirator is required to filter out aerosolized salt particles.

  • Eye Protection: Chemical splash goggles (not standard safety glasses) are mandatory. Causality: Standard safety glasses leave gaps at the top and sides. Airborne dust can settle in these gaps, dissolve in the tear film of the eye, and cause severe irritation (H319) [2].

  • Dermal Protection: Disposable nitrile gloves (minimum 4 mil thickness) are required. Causality: Nitrile provides an excellent barrier against solid organic salts. Because the powder is hygroscopic, it will adhere to any moisture on exposed skin, leading to localized concentration and dermatitis (H315) [1]. Ensure gloves are pulled over the cuffs of a standard 100% cotton lab coat to eliminate exposed skin at the wrists.

Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, every handling procedure must be a self-validating system. The following step-by-step methodology ensures zero-exposure during the weighing and transfer of N-Ethylguanidine sulfate.

Protocol 1: Safe Weighing and Transfer
  • Ventilation Validation: Before opening the chemical container, verify that the powder weighing hood or ductless fume hood is operational. Self-Validation Step: Perform a "flutter test" by holding a small strip of tissue paper at the sash opening; it should pull gently inward, confirming negative pressure.

  • Static Mitigation: Wipe the exterior of the balance and the base of the hood with a damp cloth, or use an anti-static ionizer gun (e.g., Zerostat) on the weigh boat. Causality: Fine powders build up static charge. When transferring from the bulk container to the weigh boat, static repulsion can cause the powder to suddenly aerosolize, bypassing the localized exhaust and risking inhalation.

  • Dispensing: Open the stock bottle only inside the hood. Use a clean, thoroughly dried stainless steel spatula. Causality: The compound's hygroscopic nature means any residual moisture on the spatula will contaminate the stock, causing it to harden into an unusable block over time [2].

  • Sealed Transfer: Once the desired mass is weighed, transfer the powder into a reaction vial and seal it with a septum or cap before removing it from the hood. Never transport open weigh boats across the laboratory space.

Operational Workflow Diagram

G Start Pre-Operation: PPE & Fume Hood Check Weigh Weighing: Static mitigation & dry spatula Start->Weigh Transfer Transfer: Seal container before transit Weigh->Transfer Reaction Reaction/Synthesis: Dissolution in solvent Transfer->Reaction Spill Spill Event? Reaction->Spill Cleanup Spill Response: Dry sweep, no water initially Spill->Cleanup Yes Dispose Waste Disposal: EPA-approved containers Spill->Dispose No Cleanup->Dispose

Fig 1: Safe handling workflow and spill response logic for N-Ethylguanidine sulfate.

Spill Response & Waste Disposal Plan

In the event of a breach in protocol, immediate and correct remediation is critical to prevent laboratory contamination.

Protocol 2: Spill Remediation and Disposal
  • Immediate Containment: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity to allow aerosolized dust to settle.

  • Dry Cleanup (Crucial Step): Do not immediately spray the spill with water. Causality: Adding water to a bulk spill of a highly soluble sulfate salt will create a concentrated, highly irritating, and potentially slippery puddle that is difficult to contain [1]. Instead, use a dedicated chemical spill brush and dustpan to gently sweep the dry powder into a solid waste container.

  • Wet Decontamination: Once the bulk powder is removed, wipe the affected surface with paper towels dampened with warm water or 70% ethanol to dissolve and remove the microscopic residual salt.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated weigh boats, spatulas, gloves, and dry sweepings in a clearly labeled, heavy-duty polyethylene bag designated for solid hazardous organic waste.

    • Aqueous Waste: Any liquid waste generated from the reaction or decontamination process must be collected in an approved aqueous waste carboy. Do not mix with strong oxidizing agents [3].

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Ethylguanidine sulfate
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